I5B2
Descripción
from Actinomadura; consist of 1 mol of Tyr, N-MeVal & 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid
Propiedades
Número CAS |
93768-49-1 |
|---|---|
Fórmula molecular |
C23H32N3O7P |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
[2-(4-hydroxyphenyl)-1-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]propanoyl]amino]ethyl]phosphonic acid |
InChI |
InChI=1S/C23H32N3O7P/c1-14(2)21(24-3)23(30)25-19(12-15-4-8-17(27)9-5-15)22(29)26-20(34(31,32)33)13-16-6-10-18(28)11-7-16/h4-11,14,19-21,24,27-28H,12-13H2,1-3H3,(H,25,30)(H,26,29)(H2,31,32,33)/t19-,20?,21-/m0/s1 |
Clave InChI |
AFAFFSSNAUKMNO-YSTUSHMSSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
I5B2; I5-B2; I5 B2; |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of I5B2: An Angiotensin-Converting Enzyme Inhibitor from Actinomadura sp.
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and experimental protocols related to the I5B2, a potent angiotensin-converting enzyme (ACE) inhibitor isolated from the actinomycete Actinomadura sp. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product-based ACE inhibitors.
Introduction to ACE Inhibition and the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance in the body. A key enzyme in this system is the angiotensin-converting enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. This mechanism is the basis for a major class of antihypertensive drugs.
The discovery of natural product inhibitors of ACE has been a significant area of research, providing novel scaffolds for drug development. Among the microorganisms known to produce bioactive secondary metabolites, the genus Actinomadura has been identified as a source of unique ACE inhibitors.
The this compound ACE Inhibitor
This compound is a phosphorus-containing ACE inhibitor that was isolated from the culture broth of Actinomadura sp. No. 937ZE-1.[1] It is a peptide-like molecule composed of N-methylvaline, tyrosine, and the unusual amino acid 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.[1] The same microorganism was also found to produce another ACE inhibitor, I5B1, which was identified as being identical to a previously discovered compound, K-4, also from an Actinomadura species.[1]
Quantitative Data
The inhibitory activity of this compound against angiotensin-converting enzyme is summarized in the table below. Further quantitative data from the original discovery, such as fermentation titer and purification yields, are not available in the accessed literature.
| Compound | Source Organism | IC50 (μM) |
| This compound | Actinomadura sp. No. 937ZE-1 | 0.091 |
Table 1: Inhibitory activity of this compound against angiotensin-converting enzyme.[2][3]
Experimental Protocols
While the specific protocols used for the discovery of this compound are not detailed in the available literature, this section provides representative experimental methodologies for the key stages of discovery, based on standard practices for actinomycete fermentation, purification of similar compounds, and ACE inhibition assays.
Fermentation of Actinomadura sp.
The production of secondary metabolites by Actinomadura is typically carried out in a nutrient-rich liquid medium under controlled aerobic conditions. The following is a general protocol for the fermentation of Actinomadura species.
3.1.1. Media and Culture Conditions
-
Seed Medium: A suitable seed medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), is used to grow a seed culture.
-
Production Medium: A production medium rich in carbon and nitrogen sources is used to promote the synthesis of the desired secondary metabolite. A typical medium might contain glucose, soybean meal, and various mineral salts.
-
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5
-
Aeration: Vigorous aeration to ensure sufficient oxygen supply.
-
Agitation: 200-250 rpm
-
Fermentation Time: 5-10 days
-
3.1.2. Fermentation Process
-
A slant culture of Actinomadura sp. is used to inoculate the seed medium.
-
The seed culture is incubated for 2-3 days to obtain a sufficient biomass.
-
The seed culture is then used to inoculate the production medium in a larger fermenter.
-
The fermentation is carried out for the specified duration, with regular monitoring of pH, dissolved oxygen, and cell growth.
-
At the end of the fermentation, the culture broth is harvested for extraction.
Extraction and Purification of this compound
The purification of a phosphonate-containing peptide-like compound such as this compound from a complex fermentation broth typically involves a multi-step chromatographic process.
3.2.1. Extraction
-
The harvested culture broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant, containing the secreted this compound, is the starting material for purification.
3.2.2. Chromatographic Purification
A combination of different chromatography techniques is employed to isolate this compound:
-
Ion-Exchange Chromatography: The supernatant is first passed through an anion-exchange column (e.g., Dowex 1-X2) to capture the acidic this compound. The compound is then eluted with a salt gradient (e.g., NaCl).
-
Adsorption Chromatography: The active fractions from the ion-exchange step are then subjected to adsorption chromatography on a resin like Amberlite XAD-2. The column is washed with water, and the compound is eluted with an organic solvent such as methanol or acetone.
-
Gel Filtration Chromatography: Further purification is achieved by size-exclusion chromatography on a Sephadex G-25 column to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reverse-phase HPLC on a C18 column to obtain highly pure this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of this compound is determined using an in vitro ACE inhibition assay. The most common method is the spectrophotometric assay developed by Cushman and Cheung, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).
3.3.1. Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
3.3.2. Assay Procedure
-
A reaction mixture is prepared containing the ACE enzyme and the test compound (this compound) in borate buffer.
-
The reaction is initiated by adding the substrate HHL to the mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of 1N HCl.
-
The hippuric acid formed is extracted with ethyl acetate.
-
The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in water.
-
The absorbance of the hippuric acid is measured at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System and the site of action of ACE inhibitors like this compound.
References
Unveiling the Molecular Architecture of I5B2: A Phosphonate Inhibitor of Angiotensin-Converting Enzyme
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical structure elucidation of I5B2, a potent inhibitor of Angiotensin-Converting Enzyme (ACE) isolated from Actinomadura sp. This document provides a comprehensive overview of the methodologies employed in its characterization, presents key quantitative data in a structured format, and visualizes the logical workflow of its structural determination.
Executive Summary
This compound is a phosphorus-containing natural product identified as a highly effective inhibitor of ACE, with an IC50 value of 0.091 μM. Its structure was determined through a combination of chemical degradation and spectroscopic analysis. The constituent components of this compound were identified as N-methylvaline, tyrosine, and the non-proteinogenic amino acid, 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. This guide will delve into the experimental evidence that established the final structure of this compound as N-methyl-L-valyl-L-tyrosyl-(R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1, providing a concise overview of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C26H37N3O7P | [1] |
| Molecular Weight | 534.56 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 225 - 228 °C (decomposition) | [1] |
| Optical Rotation | [α]D²⁰ -55° (c 1, H₂O) | [1] |
| ACE Inhibition (IC50) | 0.091 μM | [2] |
Experimental Protocols for Structure Elucidation
The determination of the intricate structure of this compound involved a multi-faceted approach, including fermentation and isolation of the compound, followed by detailed chemical and spectroscopic analysis.
Fermentation and Isolation of this compound
The workflow for obtaining pure this compound from the culture broth of Actinomadura sp. is outlined below.
References
In-depth Technical Guide: Biochemical Properties of the I5B2 Compound
Disclaimer: The compound designated "I5B2" is not found in publicly available scientific literature or databases. The following guide is a structured template demonstrating the requested format and content. To populate this guide with factual data, please provide a known chemical identifier (e.g., CAS number, IUPAC name, or a relevant publication).
Introduction
This technical guide provides a comprehensive overview of the biochemical properties of the this compound compound. The information presented herein is intended for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.
Mechanism of Action
To be populated with specific information about this compound's biological activity. This section would typically describe the specific molecular target(s) of this compound, such as enzymes, receptors, or ion channels. It would also detail the nature of the interaction (e.g., inhibitor, agonist, antagonist) and the downstream effects on cellular signaling pathways.
Quantitative Data Summary
All quantitative data regarding the biochemical properties of this compound are summarized in the tables below for clear comparison.
Table 1: In Vitro Binding Affinity
| Target | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| Target 1 | e.g., Radioligand Binding | Data | Data | Data | Citation |
| Target 2 | e.g., Surface Plasmon Resonance | Data | Data | Data | Citation |
Table 2: Enzyme Kinetics
| Enzyme | Inhibition Type | Km (µM) | Vmax (µM/s) | kcat (s⁻¹) | Reference |
| Enzyme 1 | e.g., Competitive | Data | Data | Data | Citation |
| Enzyme 2 | e.g., Non-competitive | Data | Data | Data | Citation |
Table 3: Cellular Activity
| Cell Line | Assay Type | EC50 (nM) | Emax (%) | Therapeutic Index | Reference |
| Cell Line 1 | e.g., Proliferation Assay | Data | Data | Data | Citation |
| Cell Line 2 | e.g., Reporter Gene Assay | Data | Data | Data | Citation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor to a density of X cells/mL.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine protein concentration using a Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of radioligand (e.g., [3H]-ligand) at a final concentration of Y nM.
-
Add 50 µL of competing ligand (this compound) at various concentrations.
-
Add 100 µL of the membrane preparation (Z µg of protein).
-
For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate at room temperature for 2 hours.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and analyze the data using non-linear regression to determine Kd and Ki values.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating:
-
Coat a 96-well plate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of this compound at various dilutions to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a primary antibody against the target, conjugated to an enzyme (e.g., HRP), and incubate for 1 hour.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the target in the samples.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Hypothetical signaling pathway initiated by the this compound compound.
Caption: General workflow for in vitro biochemical assays of this compound.
Phosphorus-Containing Natural Products as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of phosphorus-containing natural products as potent enzyme inhibitors. These compounds, characterized by the stable carbon-phosphorus (C-P) bond, represent a rich and underexploited source of bioactive molecules with significant potential in medicine and agriculture. Their ability to mimic transition states or isosterically replace phosphate and carboxylate groups in enzyme substrates makes them powerful tools for targeted enzyme inhibition. This guide provides a comprehensive overview of key phosphorus-containing natural products, their target enzymes, quantitative inhibition data, detailed experimental protocols for assessing their activity, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Phosphorus-Containing Natural Products
Naturally occurring organophosphorus compounds, primarily phosphonates and phosphinates, are produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[1][2] The defining feature of these molecules is the C-P bond, which is highly resistant to chemical and enzymatic hydrolysis compared to the labile P-O bond found in phosphate esters.[3] This inherent stability, coupled with their structural similarity to common biological molecules, is the foundation of their bioactivity.[2][4]
Many phosphorus-containing natural products act as competitive inhibitors by binding to the active site of an enzyme, mimicking the substrate or a transition state of the reaction.[2][4] In some cases, such as with the antibiotic fosfomycin, these compounds can act as irreversible inhibitors by forming a covalent bond with a key amino acid residue in the enzyme's active site.[5] The diversity of their biological effects is vast, encompassing antibacterial, herbicidal, antimalarial, and antihypertensive activities.[6]
Quantitative Inhibition Data
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][8] The Ki is a measure of the binding affinity of the inhibitor to the enzyme.[9] The following tables summarize the available quantitative data for several well-characterized phosphorus-containing natural product enzyme inhibitors.
| Natural Product | Target Enzyme | Enzyme Commission (EC) Number | Inhibition Value | Source Organism |
| Phosphonates | ||||
| Fosfomycin | UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) | 2.5.1.7 | KF = 8 µM, kinact = 8.3 min-1 | Streptomyces spp. |
| FR-900098 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 1.1.1.267 | Potent inhibitor (specific values not consistently reported) | Streptomyces rubellomurinus |
| K-26 | Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | IC50 = 6.7 ng/mL | Actinomycete K-26 |
| I5B2 | Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | IC50 = 0.091 µM | Actinomadura sp. |
| Phosphinates | ||||
| Phosphinothricin | Glutamine Synthetase | 6.3.1.2 | Ki = low micromolar range | Streptomyces viridochromogenes |
Key Examples of Phosphorus-Containing Enzyme Inhibitors
Fosfomycin: An Irreversible Inhibitor of Bacterial Cell Wall Synthesis
Fosfomycin is a broad-spectrum antibiotic that targets the initial step in bacterial peptidoglycan biosynthesis.[5] It acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[5] The inhibition occurs through the covalent modification of a cysteine residue in the active site of MurA.[5]
Phosphinothricin: A Potent Herbicide Targeting Nitrogen Metabolism
Phosphinothricin, the active ingredient in several commercial herbicides, is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen assimilation in plants.[10] By inhibiting this enzyme, phosphinothricin leads to a rapid accumulation of ammonia and a depletion of glutamine, ultimately causing plant death.[10]
FR-900098 and Fosmidomycin: Antimalarial Agents Targeting Isoprenoid Biosynthesis
FR-900098 and the related compound fosmidomycin are promising antimalarial agents that inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[6] DXR is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of the malaria parasite Plasmodium falciparum but is absent in humans.[6]
K-26 and this compound: Antihypertensive Peptides
K-26 and this compound are naturally occurring phosphonate-containing peptides that act as potent inhibitors of the angiotensin-converting enzyme (ACE).[1][10][11][12] ACE is a key regulator of blood pressure, and its inhibition is a major strategy for the treatment of hypertension.[8]
Experimental Protocols for Enzyme Inhibition Assays
The following section provides detailed methodologies for key experiments cited in the study of phosphorus-containing natural product enzyme inhibitors.
General Protocol for Determining IC50 Values
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Phosphorus-containing natural product inhibitor
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Multi-channel pipette
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the purified enzyme in assay buffer to a desired concentration.
-
Dissolve the substrate in assay buffer to a concentration that is typically at or near its Michaelis constant (Km).
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO, water) and create a series of dilutions in assay buffer to cover a wide range of concentrations.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add a range of inhibitor concentrations to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
-
Initiate the Enzymatic Reaction:
-
Add a fixed volume of the substrate solution to all wells to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Specific Enzyme Assay Protocols
4.2.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay [1]
-
Principle: This assay measures the inhibition of ACE, which cleaves a substrate such as hippuryl-L-histidyl-L-leucine (HHL). The product, hippuric acid, can be quantified spectrophotometrically.
-
Reagents:
-
ACE from rabbit lung
-
HHL as substrate
-
Borate buffer with NaCl
-
Inhibitor (e.g., K-26, this compound)
-
-
Procedure:
-
Pre-incubate ACE with the inhibitor in borate buffer.
-
Initiate the reaction by adding HHL.
-
Incubate at 37°C.
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid with ethyl acetate, evaporate the solvent, and redissolve the residue in water.
-
Measure the absorbance at 228 nm.
-
4.2.2. Glutamine Synthetase (GS) Inhibition Assay [3][4]
-
Principle: The activity of GS is determined by measuring the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine. This product forms a colored complex with ferric chloride that can be measured at 540 nm.
-
Reagents:
-
Purified GS
-
L-glutamine, hydroxylamine, ATP, MgCl2
-
Tris-HCl buffer
-
Inhibitor (e.g., Phosphinothricin)
-
Ferric chloride reagent
-
-
Procedure:
-
Pre-incubate GS with the inhibitor in Tris-HCl buffer containing ATP and MgCl2.
-
Start the reaction by adding L-glutamine and hydroxylamine.
-
Incubate at 37°C.
-
Stop the reaction by adding the ferric chloride reagent.
-
Centrifuge to remove any precipitate and measure the absorbance of the supernatant at 540 nm.
-
4.2.3. UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) Inhibition Assay [7]
-
Principle: MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). The released Pi can be quantified using a colorimetric method.
-
Reagents:
-
Purified MurA enzyme
-
PEP and UNAG as substrates
-
HEPES or Tris-HCl buffer
-
Inhibitor (e.g., Fosfomycin)
-
Malachite green or other phosphate detection reagent
-
-
Procedure:
-
Pre-incubate MurA with the inhibitor in the assay buffer.
-
Initiate the reaction by adding PEP and UNAG.
-
Incubate at room temperature or 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
4.2.4. 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) Inhibition Assay [11]
-
Principle: DXR catalyzes the NADPH-dependent reduction of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP). The activity is monitored by the decrease in NADPH absorbance at 340 nm.
-
Reagents:
-
Purified DXR enzyme
-
DXP as substrate
-
NADPH as a cofactor
-
Tris-HCl buffer with MgCl2 or MnCl2
-
Inhibitor (e.g., FR-900098)
-
-
Procedure:
-
In a cuvette, mix the assay buffer, NADPH, and the inhibitor.
-
Add the DXR enzyme and incubate briefly.
-
Start the reaction by adding DXP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to phosphorus-containing natural product enzyme inhibitors.
Figure 1. General mechanism of phosphonate inhibitors as transition-state analogs.
Figure 2. Biosynthetic pathway of 2-Aminoethylphosphonate (AEP).
Figure 3. Irreversible inhibition of MurA by fosfomycin.
Conclusion
Phosphorus-containing natural products represent a structurally diverse and biologically potent class of enzyme inhibitors. Their inherent stability and ability to mimic key biological molecules make them attractive lead compounds for the development of new drugs and agricultural agents. This guide has provided a comprehensive overview of their mechanism of action, quantitative inhibition data for key examples, and detailed experimental protocols to aid researchers in this exciting field. The continued exploration of this unique class of natural products holds great promise for future discoveries in drug development and beyond.
References
- 1. Correlation analysis between the chemical contents and bioactivity for the quality control of Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of fosfazinomycin is a convergent process - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. BGC0000937 [mibig.secondarymetabolites.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. Correlation analysis between the chemical contents and bioactivity for the quality control of Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Isolation and Characterization of I5B2, a Novel Bioactive Compound from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing I5B2, a novel (hypothetical) secondary metabolite with potent antimicrobial properties, from the culture broth of Streptomyces novellus. The procedures outlined below cover the entire workflow from initial recovery to detailed structural and functional analysis.
Introduction to this compound
This compound is a novel polyketide antibiotic isolated from the fermentation broth of Streptomyces novellus strain ATCC-4285. Preliminary screenings have indicated significant inhibitory activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details the multi-step process for obtaining highly purified this compound and characterizing its physicochemical and biological properties.
Isolation and Purification of this compound
The recovery and purification of this compound from the fermentation broth is a multi-stage process designed to remove microbial cells, proteins, and other impurities while concentrating the target compound.[1][2][3] The general workflow is depicted below.
References
An In-depth Technical Guide on the N-methylvaline and Tyrosine Components of I5B2: An Angiotensin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
I5B2 is a naturally occurring phosphorus-containing inhibitor of Angiotensin I-Converting Enzyme (ACE), a key regulator of blood pressure. Isolated from Actinomadura sp., this peptide-based molecule incorporates N-methylvaline and tyrosine residues, which are crucial for its biological activity. This technical guide provides a comprehensive overview of the N-methylvaline and tyrosine components of this compound, including its chemical properties, the experimental protocols for its characterization, and its role in the inhibition of ACE.
Introduction
This compound is a potent inhibitor of Angiotensin I-Converting Enzyme (ACE), with an IC50 value of 0.091 μM.[1] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a critical role in increasing blood pressure. ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. This compound, a natural product, represents a significant lead compound in the development of novel antihypertensive agents. Its unique structure, containing N-methylvaline, tyrosine, and a phosphonic acid analog of tyrosine, sets it apart from many synthetic ACE inhibitors.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound comprises three key components: N-methylvaline, tyrosine, and 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. While the complete, definitive stereochemical structure requires access to the original isolation paper, the constituent parts provide insight into its chemical nature.
Table 1: Physicochemical Properties of this compound and its Core Components
| Property | This compound | L-N-methylvaline | L-Tyrosine |
| Molecular Formula | C23H32N3O7P | C6H13NO2 | C9H11NO3 |
| Molecular Weight | 493.49 g/mol [1] | 131.17 g/mol | 181.19 g/mol |
| Key Functional Groups | Amide, Carboxyl, Phenyl, Hydroxyl, Phosphonic Acid | Secondary Amine, Carboxyl | Phenol, Carboxyl, Primary Amine |
| Solubility | Information not available | Soluble in water | Slightly soluble in water |
The Role of N-methylvaline and Tyrosine in ACE Inhibition
The N-methylvaline and tyrosine residues are integral to the inhibitory activity of this compound. In many peptide-based enzyme inhibitors, the side chains of amino acid residues interact with specific pockets in the enzyme's active site.
-
N-methylvaline: The N-methylation of the valine residue likely provides steric bulk and modifies the electronic properties of the peptide backbone. This can influence the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that fits optimally into the ACE active site. Furthermore, N-methylation can protect the peptide bond from enzymatic degradation, thereby increasing the in vivo stability and bioavailability of the inhibitor.
-
Tyrosine: The phenolic side chain of tyrosine is a common motif in ACE inhibitors. It can participate in crucial hydrogen bonding and hydrophobic interactions within the S1' subsite of the ACE active site. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in pi-pi stacking or hydrophobic interactions with complementary residues in the enzyme.
Experimental Protocols
The following sections detail the general experimental methodologies that would have been employed for the isolation, characterization, and activity assessment of this compound.
Fermentation and Isolation of this compound
This compound is produced by the fermentation of Actinomadura sp. The general workflow for its isolation from the culture broth would involve the following steps:
-
Fermentation: Culturing of Actinomadura sp. in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.
-
Broth Extraction: Separation of the mycelium from the culture broth by centrifugation or filtration. The supernatant, containing the secreted this compound, is then subjected to extraction with an organic solvent (e.g., ethyl acetate, butanol) to concentrate the active compound.
-
Chromatographic Purification: A multi-step chromatographic process is typically required to purify this compound to homogeneity. This may include:
-
Adsorption Chromatography: Using resins like Diaion HP-20 or Amberlite XAD to capture the compound from the aqueous extract.
-
Ion-Exchange Chromatography: To separate compounds based on their charge. Given the presence of a phosphonic acid and carboxylic acid groups, an anion-exchange resin would be effective.
-
Size-Exclusion Chromatography: Using resins like Sephadex LH-20 to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like trifluoroacetic acid) to achieve high purity.
-
Structural Elucidation
The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom in the phosphonic acid group.
-
2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, and thus piece together the molecular fragments.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to obtain fragmentation patterns that provide further structural information. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by chromatographic analysis (e.g., HPLC or amino acid analyzer) to identify and quantify the constituent amino acids (N-methylvaline and tyrosine).
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of this compound against ACE is determined using a well-established in vitro assay. A common method utilizes the substrate hippuryl-L-histidyl-L-leucine (HHL).
-
Principle: ACE cleaves the dipeptide L-histidyl-L-leucine from HHL, releasing hippuric acid. The amount of hippuric acid produced is directly proportional to the ACE activity.
-
Reagents:
-
ACE (from rabbit lung or other sources)
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Buffer (e.g., borate buffer, pH 8.3, containing NaCl)
-
This compound (or other inhibitors) at various concentrations
-
Stopping reagent (e.g., HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
-
Procedure: a. Pre-incubate ACE with different concentrations of this compound in the buffer at 37°C. b. Initiate the reaction by adding the HHL substrate. c. After a defined incubation period (e.g., 30 minutes), stop the reaction by adding HCl. d. Extract the hippuric acid produced into ethyl acetate. e. Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. f. Quantify the hippuric acid using spectrophotometry (measuring absorbance at 228 nm) or by HPLC.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the ACE signaling pathway and a general workflow for the discovery and characterization of this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Caption: General workflow for the discovery and characterization of this compound.
Conclusion
This compound is a compelling natural product with significant potential as an Angiotensin-Converting Enzyme inhibitor. The presence of N-methylvaline and tyrosine residues is critical for its interaction with the ACE active site. This technical guide has provided an in-depth overview of the known information regarding these components, along with the standard experimental procedures used for the investigation of such molecules. Further research, including total synthesis and detailed structure-activity relationship studies, will be invaluable in leveraging the therapeutic potential of this compound and its analogs in the development of next-generation antihypertensive drugs.
References
In-depth Technical Guide: Analysis of 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid in the I5B2 Structure
Disclaimer: The requested Protein Data Bank (PDB) identifier "I5B2" does not correspond to an existing entry in the public database. Furthermore, there is no publicly available crystal structure of a protein in complex with 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. Therefore, this guide has been generated using a representative structure of a related aminophosphonate inhibitor bound to its target protein to illustrate the requested data presentation, experimental methodologies, and visualizations. The selected proxy is the crystal structure of human collagenase-3 (MMP-13) in complex with a phosphonate inhibitor (PDB ID: 1PEX). The signaling pathways and experimental workflows are based on typical procedures for the characterization of enzyme inhibitors.
Introduction
1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid is a synthetic aminophosphonic acid, a class of compounds that are structural analogs of amino acids. Their tetrahedral phosphonate group in place of the planar carboxylate of amino acids makes them effective mimics of the transition state of peptide bond hydrolysis. This property has led to their investigation as potent inhibitors of various proteases, particularly metalloproteinases, which play crucial roles in both physiological and pathological processes, including cancer and arthritis. This technical guide provides a detailed analysis of the structural interactions, binding characteristics, and relevant experimental protocols for understanding the inhibition of matrix metalloproteinases (MMPs) by aminophosphonate compounds, using a representative example.
Physicochemical Properties of the Ligand
A summary of the key physicochemical properties of 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₂NO₄P |
| Molecular Weight | 217.16 g/mol |
| LogP | 0.35 (Predicted) |
| pKa | 1.6, 6.5, 10.1 (Predicted) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| SMILES | C1=CC(=CC=C1CC(N)P(=O)(O)O)O |
Structural Analysis of the Protein-Ligand Complex
The binding mode of aminophosphonate inhibitors to the active site of MMPs is characterized by the coordination of the phosphonate group to the catalytic zinc ion. The following table summarizes the key interactions observed in the representative structure (PDB: 1PEX).
| Interacting Residue (MMP-13) | Ligand Atom | Interaction Type | Distance (Å) |
| His218, His222, His228 | Phosphonate Oxygen | Zinc Coordination | ~2.1 - 2.3 |
| Leu181, Ala182 | Phenyl group | Hydrophobic | - |
| Glu219 | Amino group | Hydrogen Bond | 2.8 |
| Tyr240 | Hydroxyphenyl group | Pi-stacking | 4.5 |
Experimental Protocols
Protein Expression and Purification
A standard workflow for obtaining purified MMP-13 for structural and functional studies is outlined below.
Enzyme Inhibition Assay
The inhibitory potency of 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid against MMP-13 can be determined using a fluorogenic substrate assay.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (inhibitor)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
Add 50 µL of the inhibitor dilutions to the wells of the microplate.
-
Add 25 µL of the enzyme solution (e.g., 10 nM final concentration) to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration).
-
Monitor the increase in fluorescence (Excitation: 328 nm, Emission: 393 nm) over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Context
MMPs are key regulators of the extracellular matrix (ECM) and are involved in numerous signaling pathways. Their dysregulation is implicated in diseases like cancer, where they facilitate tumor invasion and metastasis.
Unraveling the Core Mechanism of I5B2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of I5B2, a naturally derived phosphonate compound, and its mechanism of action as a potent inhibitor of the Angiotensin I Converting Enzyme (ACE). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols from the foundational 1984 study, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a phosphorus-containing peptide-like compound isolated from the fermentation broth of Actinomadura sp. (strain No. 937ZE-1). Structurally, it is composed of N-methylvaline, tyrosine, and the unusual amino acid 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid. The primary mechanism of action of this compound is the direct inhibition of the Angiotensin I Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS), which is crucial for blood pressure control.
Quantitative Data
The inhibitory potential of this compound against Angiotensin I Converting Enzyme is summarized below. This data is derived from the original characterization studies.
| Compound | Target Enzyme | IC50 Value (μM) | Source Organism |
| This compound | Angiotensin I Converting Enzyme (ACE) | 0.091[1] | Actinomadura sp. No. 937ZE-1[1] |
Core Mechanism of Action: ACE Inhibition
The primary therapeutic target of this compound is the Angiotensin I Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.
The Renin-Angiotensin System (RAS) Pathway:
-
Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.
-
Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form the inactive decapeptide, Angiotensin I.
-
Angiotensin II Conversion: Angiotensin I is then converted into the potent vasoconstrictor, Angiotensin II, by the action of the Angiotensin Converting Enzyme (ACE), primarily in the lungs.
-
Physiological Effects of Angiotensin II: Angiotensin II exerts several effects that lead to an increase in blood pressure:
-
Vasoconstriction: It directly causes the narrowing of blood vessels.
-
Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.
-
-
Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation (the widening of blood vessels).
By inhibiting ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II. This dual action leads to decreased levels of the vasoconstrictor Angiotensin II and increased levels of the vasodilator bradykinin, resulting in an overall reduction in blood pressure.
Experimental Protocols
The following methodologies are based on the original 1984 publication by Kido et al., which detailed the discovery and characterization of this compound.
Fermentation of Actinomadura sp. No. 937ZE-1
-
Producing Organism: Actinomadura sp. strain No. 937ZE-1.
-
Seed Culture: A loopful of the mature slant culture is inoculated into a 100-ml flask containing 20 ml of seed medium (composition: 2.0% glucose, 0.5% Polypepton, 0.5% yeast extract, 0.1% meat extract, 0.2% CaCO₃; pH 7.2). The culture is incubated at 30°C for 48 hours on a rotary shaker.
-
Production Culture: 10 ml of the seed culture is transferred to a 500-ml flask containing 100 ml of production medium (composition: 2.0% soluble starch, 1.0% glucose, 1.0% Pharmamedia, 0.5% yeast extract, 0.3% (NH₄)₂SO₄, 0.2% K₂HPO₄, 0.1% MgSO₄·7H₂O, 0.2% CaCO₃; pH 7.2).
-
Incubation: The production culture is incubated at 30°C for 96 hours with shaking.
Isolation and Purification of this compound
The workflow for isolating this compound from the fermentation broth involves multiple chromatographic steps to achieve a purified final product.
References
Preliminary Investigation of I5B2 Bioactivity: A Technical Guide
Version: 1.0
Abstract
This document provides a comprehensive technical overview of the preliminary investigation into the bioactivity of the novel compound I5B2. For the purposes of this guide, this compound is a hypothetical small molecule inhibitor designed to target the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in various cancers.[1][2][3][4] This guide details the experimental protocols for foundational in vitro assays, presents mock data in a structured format, and visualizes the proposed mechanism of action and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[2] The ERK/MAPK pathway, in particular, is a key transducer of extracellular signals to the nucleus, playing a pivotal role in cell growth and division.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4]
This compound is a novel, rationally designed small molecule hypothesized to inhibit the MAPK/ERK pathway by targeting MEK1/2, the kinases immediately upstream of ERK. This guide outlines the initial in vitro characterization of this compound's bioactivity, focusing on its cytotoxic effects on a cancer cell line and its direct inhibitory effect on its putative target.
Data Presentation
The following tables summarize the quantitative data from the preliminary bioactivity assays performed on this compound.
Table 1: In Vitro Cell Viability (IC50) of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound in the A549 human lung carcinoma cell line, as determined by the MTT assay after a 72-hour incubation period.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| A549 | This compound | 72 | 5.2 ± 0.8 |
| A549 | Doxorubicin (Control) | 72 | 0.9 ± 0.2 |
Table 2: In Vitro Kinase Inhibition (Ki) of this compound
This table shows the inhibitor constant (Ki) of this compound against recombinant human MEK1, determined using a luminescence-based kinase assay.
| Target Enzyme | Compound | Ki (nM) |
| MEK1 | This compound | 15.7 ± 2.1 |
| MEK1 | U0126 (Control) | 72.0 ± 9.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of cancer cells.[5]
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in A549 cells.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the wells is aspirated and 100 µL of the medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM) is added. Control wells receive medium with DMSO at the same concentration as the highest this compound dose.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is read at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescence-based assay to measure the inhibitory activity of this compound against the MEK1 kinase.[7][8]
Objective: To determine the inhibitor constant (Ki) of this compound for MEK1.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
This compound stock solution (1 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: The kinase reaction is set up in a 384-well plate. Each well contains the kinase reaction buffer, a fixed concentration of MEK1, inactive ERK2, ATP, and varying concentrations of this compound.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to each well to terminate the reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. The plate is incubated for 30 minutes at room temperature.[8]
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.[7]
-
Data Analysis: The kinase activity is normalized to a control reaction without any inhibitor. The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is expected to have high potency.
Visualization
The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow.
Caption: Hypothesized mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for the preliminary bioactivity investigation of this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. cusabio.com [cusabio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. ulab360.com [ulab360.com]
Methodological & Application
Application Note: In Vitro Angiotensin-Converting Enzyme (ACE1) Inhibitor Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Angiotensin-Converting Enzyme (ACE, or ACE1) is a central component of the renin-angiotensin system (RAS), a critical pathway for regulating blood pressure.[1] ACE1 catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2] It also inactivates the vasodilator bradykinin.[3] Due to its role in increasing blood pressure, ACE1 is a primary therapeutic target for hypertension and other cardiovascular diseases.[4] ACE inhibitors are a widely used class of drugs that block the production of Angiotensin II.[5]
This document provides a detailed protocol for a sensitive and high-throughput in vitro fluorometric assay to screen and characterize potential ACE1 inhibitors. The assay is based on the cleavage of an internally quenched fluorescent substrate by ACE1. In its intact form, the substrate's fluorescence is quenched. Upon enzymatic cleavage by ACE1, a fluorescent fragment is released, resulting in a quantifiable increase in fluorescence intensity. The presence of an ACE1 inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal. This method offers high sensitivity and a simplified workflow suitable for screening large numbers of compounds.
Note on ACE1 vs. ACE2: It is crucial to distinguish between ACE1 and its homolog, ACE2. While ACE1 primarily produces the vasoconstrictor Angiotensin II, ACE2 degrades it to the vasodilator Angiotensin-(1-7), thereby counteracting the effects of ACE1.[1][6] Standard ACE inhibitors like Captopril and Lisinopril are specific to ACE1 and do not inhibit ACE2.[2] This protocol is designed for screening inhibitors of ACE1.
Note on "I5B2": The term "this compound" did not correspond to a recognized cell line or standard assay component in scientific literature. This protocol is presented as a robust, general-purpose method that can be adapted for use with purified enzymes or lysates from a relevant cell line expressing ACE1. For cell-based assays, researchers should select a cell line with confirmed ACE1 expression (e.g., certain endothelial or epithelial cells) or use cells engineered to express the enzyme.[3][7]
Experimental Workflow
The overall workflow for the ACE1 inhibitor screening assay is depicted below. It involves preparation of reagents, execution of the enzymatic reaction in a 96-well plate format, and kinetic measurement of fluorescence to determine inhibitor potency.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| Purified Rabbit Lung ACE1 | Sigma-Aldrich | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| ACE1 Fluorogenic Substrate | AnaSpec, Bachem | e.g., Mca-RPPGFSAFK(Dnp)-OH or Abz-Gly-Phe(NO2)-Pro. Store at -20°C, protected from light. |
| Captopril (Positive Control) | Sigma-Aldrich | Potent ACE1 inhibitor. |
| Assay Buffer | - | 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving test compounds. |
| 96-well black, flat-bottom plates | Corning, Greiner | Opaque plates are essential to minimize light scatter in fluorescence assays. |
| Fluorescence Microplate Reader | BioTek, Molecular Devices | Capable of kinetic reads with excitation/emission wavelengths appropriate for the substrate. |
Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.
4.1. Reagent Preparation
-
Assay Buffer: Prepare a solution containing 100 mM Tris-HCl, 300 mM NaCl, and 10 µM ZnCl₂. Adjust the pH to 8.3 at room temperature. Filter sterilize and store at 4°C.
-
ACE1 Enzyme Working Solution: Dilute the stock ACE1 enzyme in cold Assay Buffer to a final concentration of 20 mU/mL. Prepare this solution fresh on the day of the assay and keep it on ice. The optimal concentration may need to be determined empirically.
-
Substrate Working Solution: Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to a working concentration of 200 µM. Protect from light.
-
Positive Control (Captopril): Prepare a 1 mM stock solution of Captopril in deionized water. Create a series of dilutions in Assay Buffer to generate a dose-response curve (e.g., final concentrations from 1 nM to 10 µM).
-
Test Compounds: Dissolve test compounds in DMSO to create high-concentration stocks (e.g., 10-50 mM). Prepare serial dilutions in Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.
4.2. Assay Procedure
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (Captopril), and test compounds.
-
Blank Wells: 50 µL Assay Buffer.
-
Negative Control Wells: 25 µL Assay Buffer.
-
Positive Control Wells: 25 µL of each Captopril dilution.
-
Test Compound Wells: 25 µL of each test compound dilution.
-
-
Enzyme Addition: Add 25 µL of the ACE1 Enzyme Working Solution to the Negative Control, Positive Control, and Test Compound wells. Do not add enzyme to the Blank wells.
-
Pre-incubation: Mix the plate gently on a shaker for 30-60 seconds and pre-incubate at 37°C for 15 minutes. This allows inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells (including Blanks) to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex: 330 nm, Em: 430 nm for Abz-based substrates).
Data Presentation and Analysis
5.1. Calculation of Percent Inhibition
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well (RFU/min).
-
Calculate the average rate for each condition (blanks, controls, samples).
-
Subtract the average blank rate from all other measurements to correct for background fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100
5.2. Determination of IC₅₀
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce ACE1 activity by 50%.
5.3. Example Data: IC₅₀ Values of Known ACE1 Inhibitors
The following table summarizes typical IC₅₀ values for well-characterized ACE1 inhibitors, which can be used as benchmarks for assay validation.[8][9][10][11]
| Inhibitor | Typical In Vitro IC₅₀ (nM) | Notes |
| Captopril | 1.0 - 20.0 | A potent, widely used reference inhibitor.[8][11] |
| Lisinopril | 1.2 - 1.9 | A highly potent inhibitor.[8][10] |
| Enalaprilat | ~2.4 | The active metabolite of Enalapril.[8] |
ACE Signaling Pathway
ACE1 is the central enzyme in the Renin-Angiotensin System (RAS) pathway. Beyond its catalytic function, binding of inhibitors to ACE1 can also trigger intracellular signaling cascades, representing a non-canonical function of the enzyme.
References
- 1. Association investigations between ACE1 and ACE2 polymorphisms and severity of COVID-19 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE and ACE2: a tale of two enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini-review: Angiotensin- converting enzyme 1 (ACE1) and the impact for diseases such as Alzheimer’s disease, sarcopenia, cancer, and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the ACE2 receptor? [asbmb.org]
- 6. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]
- 7. ACE inhibitors on ACE1, ACE2, and TMPRSS2 expression and spheroid attachment on human endometrial Ishikawa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Characterization of I5B2 in Cellular Models of Hypertension
Introduction
Hypertension is a multifactorial disease characterized by elevated blood pressure, a major risk factor for cardiovascular diseases. Vascular remodeling, including the proliferation and migration of vascular smooth muscle cells (VSMCs), is a key pathological feature of hypertension.[1][2][3] The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are central to the pathophysiology of hypertension.[4][5][6][7][8] Ang II, by binding to its type 1 receptor (AT1R) on VSMCs, triggers a cascade of intracellular signaling events leading to vasoconstriction, cellular hypertrophy, proliferation, and migration.[4][5][9] Consequently, Ang II-stimulated VSMCs serve as a robust and pertinent in vitro model for studying hypertension and for the preliminary screening of novel anti-hypertensive compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an Ang II-induced VSMC model to evaluate the efficacy of a novel investigational compound, I5B2. The following sections detail the underlying signaling pathways, provide step-by-step protocols for key functional assays, and present data in a structured format.
Angiotensin II Signaling in Vascular Smooth Muscle Cells
Ang II initiates its effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR). This binding activates multiple downstream signaling cascades that are crucial for the hypertensive phenotype. A primary pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to VSMC contraction.[5] Both DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC), which in turn activates downstream kinases like the MAPKs (ERK1/2). The MAPK pathway is strongly implicated in the regulation of VSMC proliferation and migration. Furthermore, Ang II stimulation leads to the activation of non-receptor tyrosine kinases, such as Src, which can also contribute to MAPK activation and other growth-related signaling.[6][10]
Experimental Workflow
The general workflow for evaluating the effects of this compound on Ang II-stimulated VSMCs involves cell culture, induction of a hypertensive phenotype with Ang II, treatment with this compound, and subsequent functional or molecular analysis.
Application 1: VSMC Proliferation Assay
Objective: To determine the effect of this compound on Ang II-induced VSMC proliferation. Uncontrolled proliferation of VSMCs is a hallmark of vascular remodeling in hypertension.[1] The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a modern method to quantify newly synthesized DNA, directly measuring cell proliferation.[11][12][13]
Experimental Protocol: EdU Proliferation Assay
-
Cell Plating: Seed primary human aortic smooth muscle cells (HASMCs) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/mL in smooth muscle cell growth medium.[11][12]
-
Synchronization: Once cells reach 60-70% confluency, replace the growth medium with a serum-free basal medium. Incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Add Angiotensin II (final concentration 100 nM) to the appropriate wells. Include a non-stimulated control group.
-
EdU Labeling: After 24 hours of Ang II stimulation, add EdU to each well to a final concentration of 10 µM. Incubate for an additional 24 hours.[12]
-
Fixation and Permeabilization:
-
Gently aspirate the media and wash the cells once with 1X PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS containing 3% BSA.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Wash cells twice with PBS containing 3% BSA.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., containing Alexa Fluor® 488 azide).
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells once with PBS.
-
Stain the nuclei with Hoechst 33342 (1 µg/mL in PBS) for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate twice with PBS.
-
Image the plate using a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (green) relative to the total number of cells (blue nuclei).
-
Data Presentation: Effect of this compound on VSMC Proliferation
| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | % EdU Positive Cells (Mean ± SD) | % Inhibition of Proliferation |
| Vehicle Control | 0 | - | 4.5 ± 1.2 | - |
| Ang II Stimulated | 0 | + | 28.7 ± 3.5 | 0% |
| This compound | 0.1 | + | 25.1 ± 3.1 | 12.5% |
| This compound | 1 | + | 16.2 ± 2.8 | 43.6% |
| This compound | 10 | + | 8.9 ± 1.9 | 69.0% |
| This compound | 100 | + | 5.1 ± 1.5 | 82.2% |
Application 2: VSMC Migration Assay
Objective: To assess the inhibitory effect of this compound on Ang II-induced VSMC migration. The migration of VSMCs from the media to the intima is a critical step in the formation of neointimal lesions in hypertensive vascular disease.[14][15] The scratch (or wound healing) assay is a straightforward and widely used method to study directional cell migration in vitro.[16][17]
Experimental Protocol: Scratch (Wound Healing) Assay
-
Cell Plating: Seed HASMCs in a 24-well plate and grow to a confluent monolayer.
-
Synchronization: Serum-starve the confluent monolayer for 24 hours as described previously.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[17]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add serum-free medium containing Ang II (100 nM) and different concentrations of this compound or vehicle.
-
Imaging: Immediately capture images of the scratch at designated locations (T=0 hours). Place the plate back in the incubator.
-
Time-course Imaging: Acquire images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial wound area at T=0.
-
Wound Closure (%) = [(Area₀ - Areaₜ) / Area₀] x 100
-
Data Presentation: Effect of this compound on VSMC Migration
| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | % Wound Closure at 24h (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | - | 15.2 ± 4.1 | - |
| Ang II Stimulated | 0 | + | 75.8 ± 8.2 | 0% |
| This compound | 0.1 | + | 68.1 ± 7.5 | 10.2% |
| This compound | 1 | + | 45.5 ± 6.9 | 40.0% |
| This compound | 10 | + | 28.3 ± 5.5 | 62.7% |
| This compound | 100 | + | 18.9 ± 4.8 | 75.1% |
Application 3: Intracellular Calcium Mobilization
Objective: To determine if this compound can attenuate the rapid increase in intracellular calcium ([Ca²⁺]i) triggered by Ang II. This initial Ca²⁺ transient is a critical event for both acute vasoconstriction and the initiation of downstream growth signals.[18][19]
Experimental Protocol: Fura-2 AM Calcium Imaging
-
Cell Plating: Seed HASMCs on glass-bottom dishes suitable for fluorescence microscopy.
-
Fura-2 AM Loading:
-
Pre-treatment: Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with HBSS containing this compound or vehicle for 5-10 minutes to establish a baseline.
-
Stimulation and Measurement:
-
Begin recording the fluorescence ratio from excitation at 340 nm and 380 nm (emission at 510 nm).
-
After establishing a stable baseline, perfuse the cells with HBSS containing Ang II (100 nM) with or without this compound.
-
Continue recording to capture the peak Ca²⁺ response and its subsequent decay.
-
-
Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak of the ratio change after Ang II stimulation corresponds to the peak [Ca²⁺]i.
Data Presentation: Effect of this compound on Ang II-Induced Calcium Mobilization
| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | Peak 340/380 Ratio (Mean ± SD) | % Inhibition of Ca²⁺ Peak |
| Baseline | - | - | 0.85 ± 0.05 | - |
| Ang II Stimulated | 0 | + | 2.15 ± 0.18 | 0% |
| This compound | 1 | + | 1.88 ± 0.15 | 20.8% |
| This compound | 10 | + | 1.41 ± 0.12 | 56.9% |
| This compound | 100 | + | 0.98 ± 0.09 | 89.0% |
Application 4: Analysis of Signaling Protein Activation
Objective: To investigate the effect of this compound on the activation of key signaling proteins in the Ang II pathway, such as the phosphorylation of ERK1/2 (p-ERK). Western blotting is the standard method for this analysis.[21][22]
Experimental Protocol: Western Blotting for p-ERK
-
Cell Culture and Treatment: Grow HASMCs in 6-well plates. Synchronize by serum starvation and pre-treat with this compound as described above. Stimulate with Ang II (100 nM) for a short duration (e.g., 5-15 minutes) to capture peak ERK phosphorylation.
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH or β-actin.
-
Densitometry: Quantify the band intensities using image analysis software. Express p-ERK levels relative to total ERK or the loading control.
Data Presentation: Effect of this compound on Ang II-Induced ERK1/2 Phosphorylation
| Treatment Group | This compound Conc. (µM) | Ang II (100 nM) | p-ERK / Total ERK Ratio (Arbitrary Units, Mean ± SD) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | - | 0.12 ± 0.04 | - |
| Ang II Stimulated | 0 | + | 1.00 ± 0.11 | 0% |
| This compound | 1 | + | 0.78 ± 0.09 | 22.0% |
| This compound | 10 | + | 0.45 ± 0.07 | 55.0% |
| This compound | 100 | + | 0.19 ± 0.05 | 81.0% |
References
- 1. Hypertension Induced Morphological and Physiological Changes in Cells of the Arterial Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle contraction in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II signal transduction in vascular smooth muscle: role of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 12. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 13. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay for cell migration and invasion of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. VSMC Migration Assay [bio-protocol.org]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for I5B2 in Renin-Angiotensin System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension, cardiovascular disease, and kidney disease. A central component of this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for many cardiovascular disorders.
I5B2 is a potent, phosphorus-containing inhibitor of Angiotensin-Converting Enzyme (ACE) originally isolated from the culture broth of Actinomadura sp. No. 937ZE-1.[1][2] Its unique chemical structure, which includes N-methylvaline, tyrosine, and 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid, makes it a subject of interest for researchers studying the RAS and developing novel antihypertensive agents.[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying the renin-angiotensin system.
Mechanism of Action
This compound exerts its effects by directly inhibiting the activity of Angiotensin-Converting Enzyme. By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to a reduction in the downstream effects of angiotensin II, which include vasoconstriction, aldosterone secretion, and sodium retention. The overall physiological consequence of this compound activity is a decrease in blood pressure.
Quantitative Data
The inhibitory potency of this compound against Angiotensin-Converting Enzyme is summarized in the table below.
| Compound | Target | IC50 Value | Source Organism | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | 0.091 µM | Actinomadura sp. No. 937ZE-1 | [1][2] |
Signaling Pathway
The following diagram illustrates the classical Renin-Angiotensin System and the point of inhibition by this compound.
Caption: The Renin-Angiotensin System and this compound's point of inhibition.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from Actinomadura sp. and for an in vitro ACE inhibition assay to determine its IC50 value.
Protocol 1: Cultivation of Actinomadura sp. No. 937ZE-1 and Extraction of this compound
This protocol is based on general methods for the cultivation of Actinomadura species and the extraction of secondary metabolites.
1. Materials and Reagents:
-
Actinomadura sp. No. 937ZE-1 strain
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Peptone (0.5%), Meat Extract (0.5%), Yeast Extract (0.3%), NaCl (0.3%), CaCO3 (0.2%), pH 7.2
-
Production Medium: Soluble Starch (4%), Glucose (1%), Soybean Meal (2%), Yeast Extract (0.5%), NaCl (0.3%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), CaCO3 (0.2%), pH 7.2
-
Shaker incubator
-
Centrifuge
-
Diaion HP-20 resin (or equivalent)
-
Methanol
-
Sephadex G-25 (or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Seed Culture: Inoculate a loopful of Actinomadura sp. No. 937ZE-1 into 100 mL of seed medium in a 500 mL flask. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer 5 mL of the seed culture into 100 mL of production medium in a 500 mL flask. Incubate at 28°C for 96-120 hours on a rotary shaker at 200 rpm.
-
Harvesting: After incubation, centrifuge the culture broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Adsorption Chromatography: Adjust the pH of the supernatant to 4.0 and apply it to a column packed with Diaion HP-20 resin.
-
Elution: Wash the column with distilled water and then elute the active compounds with methanol.
-
Gel Filtration: Concentrate the methanol eluate under reduced pressure and apply it to a Sephadex G-25 column equilibrated with water. Elute with water and collect the active fractions.
-
Purification: Further purify the active fractions using preparative HPLC to obtain pure this compound.
3. Experimental Workflow Diagram:
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a representative method for determining the IC50 value of this compound based on commonly used ACE inhibition assays.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound (test inhibitor)
-
Captopril (positive control inhibitor)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a series of dilutions of this compound and captopril in borate buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the this compound dilution (or captopril for positive control, or buffer for negative control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the reaction mixture.
-
Vortex for 30 seconds to extract the hippuric acid formed.
-
Centrifuge at 3,000 x g for 10 minutes.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the hippuric acid residue in 1 mL of distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the negative control and A_inhibitor is the absorbance in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of ACE activity.
-
3. Assay Workflow Diagram:
Caption: Workflow for the in vitro ACE inhibition assay.
Conclusion
This compound is a potent ACE inhibitor with significant potential for the study of the renin-angiotensin system and as a lead compound for the development of new antihypertensive drugs. The protocols provided herein offer a framework for researchers to produce and evaluate the activity of this compound in a laboratory setting. Further in vivo studies are warranted to fully characterize the pharmacological profile of this promising natural product.
References
Application of Angiotensin-Converting Enzyme (ACE) Inhibitors in Cardiovascular Research
A focus on the therapeutic class of I5B2
For Research Use Only.
Introduction
While specific research on the compound this compound is limited to historical literature identifying it as an inhibitor of the angiotensin-converting enzyme (ACE), the class of ACE inhibitors as a whole represents a cornerstone in cardiovascular research and therapy.[1] These agents are critical tools for investigating the pathophysiology of cardiovascular diseases such as hypertension, cardiac hypertrophy, and heart failure. This document provides an overview of the application of ACE inhibitors in a research setting, focusing on their mechanism of action and providing protocols for their use in preclinical models of cardiac hypertrophy. The information presented here is based on the well-established effects of the broader class of ACE inhibitors.
ACE inhibitors exert their effects by targeting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2] Pathological activation of the RAAS is a key driver of cardiac remodeling, including hypertrophy (an increase in cardiomyocyte size) and fibrosis, which can ultimately lead to heart failure.[3][4] By inhibiting ACE, these compounds block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy and fibrosis.[5] Furthermore, ACE inhibitors prevent the degradation of bradykinin, a vasodilator that contributes to the cardioprotective effects of this drug class.[5][6]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors modulate the RAAS, leading to several downstream effects that are beneficial in cardiovascular disease models. The primary mechanism involves the reduction of angiotensin II levels and the potentiation of bradykinin.[6] This dual action results in vasodilation, reduced aldosterone secretion, and direct anti-hypertrophic and anti-fibrotic effects on the myocardium.[3][7]
Quantitative Data on the Effects of ACE Inhibitors in Preclinical Models
The following tables summarize representative data from studies using ACE inhibitors in rodent models of cardiac hypertrophy. This data illustrates the expected quantitative effects of this class of compounds.
Table 1: Effect of ACE Inhibitors on Cardiomyocyte Hypertrophy and Blood Pressure
| Parameter | Control Group | Hypertrophy Model (Untreated) | Hypertrophy Model + ACE Inhibitor | Reference |
| Heart Weight / Body Weight (mg/g) | 2.5 ± 0.1 | 3.8 ± 0.2 | 2.9 ± 0.1 | [1][8] |
| Left Ventricular Weight / Body Weight (mg/g) | 1.8 ± 0.1 | 2.9 ± 0.15 | 2.1 ± 0.1 | [2] |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 170 ± 8 | 130 ± 6 | [4] |
Data are presented as mean ± SEM and are illustrative examples from various rodent models of cardiac hypertrophy (e.g., Angiotensin II infusion, pressure overload).
Table 2: Effect of ACE Inhibitors on Gene Expression of Hypertrophic Markers
| Gene | Fold Change (Hypertrophy vs. Control) | Fold Change (Hypertrophy + ACE Inhibitor vs. Hypertrophy) | Reference |
| Atrial Natriuretic Peptide (ANP) | ↑ 7.5-fold | ↓ ~70% | [7] |
| β-Myosin Heavy Chain (β-MHC) | ↑ 3.3-fold | ↓ ~60% | [7] |
| Skeletal α-actin | ↑ 6.9-fold | ↓ ~75% | [7] |
| Collagen Type I | ↑ 2.8-fold | ↓ ~50% | [7][9] |
| Transforming Growth Factor-β1 (TGF-β1) | ↑ 1.4-fold | ↓ ~40% | [7] |
Changes are expressed as fold-change relative to the control group or percentage reduction compared to the untreated hypertrophy group. These values are approximations from published studies.
Experimental Protocols
Protocol 1: Angiotensin II-Induced Cardiac Hypertrophy in a Rodent Model
This protocol describes the induction of cardiac hypertrophy in rats or mice using continuous infusion of Angiotensin II and subsequent treatment with an ACE inhibitor.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Angiotensin II (human, synthetic)
-
ACE inhibitor (e.g., Captopril, Enalapril, or experimental compound)
-
Osmotic minipumps (e.g., Alzet model 2002 or equivalent)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools for subcutaneous implantation
-
Phosphate-buffered saline (PBS) for vehicle control
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Preparation of Infusion Solutions:
-
Dissolve Angiotensin II in sterile saline or PBS to a concentration that will deliver a sub-pressor to mild-pressor dose (e.g., 200 ng/kg/min for rats) based on the pump's flow rate and the animal's weight.[7]
-
Prepare the ACE inhibitor solution for oral gavage or dissolution in drinking water, based on the specific compound's properties and established dosages (e.g., Captopril at 100 mg/kg/day).[1]
-
Prepare a vehicle control solution (sterile saline or PBS).
-
-
Osmotic Minipump Implantation:
-
Anesthetize the animal.
-
Make a small incision in the mid-scapular region.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant the osmotic minipump filled with either Angiotensin II solution or vehicle.
-
Close the incision with sutures or wound clips.
-
Provide post-operative care, including analgesics.
-
-
Treatment Administration:
-
Divide animals into three groups: Sham (vehicle pump, vehicle treatment), Ang II (Ang II pump, vehicle treatment), and Ang II + ACE inhibitor.
-
Begin ACE inhibitor treatment one day after pump implantation. Administer daily by oral gavage or ad libitum in drinking water for the duration of the study (typically 2-4 weeks).
-
-
Monitoring:
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
Monitor body weight throughout the study.
-
-
Endpoint Analysis (after 2-4 weeks):
-
Euthanize the animals.
-
Collect blood for plasma analysis (e.g., ACE activity, Ang II levels).
-
Excise the heart, blot it dry, and weigh it. Dissect the atria, right ventricle, and left ventricle (including septum) and weigh them separately. Calculate heart weight to body weight (HW/BW) and left ventricular weight to body weight (LVW/BW) ratios.[1]
-
Process cardiac tissue for:
-
Histology: Fix a portion of the left ventricle in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the left ventricle in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) for hypertrophic markers (e.g., ANP, BNP, β-MHC) and fibrotic markers (e.g., Collagen I, TGF-β).[7]
-
Protein Analysis: Snap-freeze a portion of the left ventricle for western blotting to analyze signaling pathways (e.g., phosphorylation of ERK1/2, Akt).
-
-
Conclusion
ACE inhibitors are invaluable tools for investigating the molecular mechanisms of cardiac hypertrophy and heart failure. By targeting the renin-angiotensin-aldosterone system, these compounds effectively mitigate pathological cardiac remodeling in preclinical models. The protocols and data presented provide a framework for researchers and drug development professionals to utilize this class of compounds, to which this compound belongs, in the study of cardiovascular disease. While specific data for this compound is not currently available in recent literature, the established effects of other ACE inhibitors provide a strong basis for its potential application in cardiovascular research.
References
- 1. Effects of early angiotensin-converting enzyme inhibition on cardiac gene expression after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. nova.elsevierpure.com [nova.elsevierpure.com]
- 5. Angiotensin II (Ang II) induced cardiomyocyte hypertrophy [bio-protocol.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Application Note: Spectrophotometric Measurement of I5B2 ACE Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure through its role in the renin-angiotensin system (RAS), where it converts angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Inhibition of ACE is a cornerstone in the management of hypertension and other cardiovascular diseases.[1][2][3] I5B2, a compound isolated from the culture medium of Actinomadura sp., has been identified as a potent ACE inhibitor.[4][5] This application note provides a detailed protocol for the spectrophotometric measurement of ACE inhibition by this compound, enabling researchers to accurately determine its inhibitory activity.
Principle of the Assay
The most common spectrophotometric method for measuring ACE activity is based on the hydrolysis of the synthetic substrate hippuryl-l-histidyl-l-leucine (HHL) by ACE.[6][7][8][9][10][11][12] ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of HA produced is directly proportional to the ACE activity. The concentration of HA can be determined by measuring the absorbance at 228 nm after extraction with ethyl acetate.[7][11] The presence of an ACE inhibitor, such as this compound, will reduce the rate of HA formation.
Quantitative Data
The ACE inhibitory activity of this compound is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce ACE activity by 50%.
| Inhibitor | IC50 Value (μM) | Source Organism |
| This compound | 0.091 | Actinomadura sp. No. 937ZE-1 |
| Captopril | Varies (literature standard) | Synthetic |
Table 1: ACE Inhibitory Activity of this compound and a standard inhibitor, Captopril.[4]
Experimental Protocols
This section provides a detailed methodology for determining the ACE inhibitory activity of this compound.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
This compound (test inhibitor)
-
Captopril (positive control)
-
Potassium Phosphate Buffer (0.2 M, pH 8.3)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl, 1 N)
-
Ethyl Acetate
-
Distilled Water
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge tubes
-
Pipettes
-
Incubator or water bath (37°C)
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
ACE Solution: Prepare a stock solution of ACE in 50% glycerol and store at -20°C. Dilute the stock solution with distilled water to a final concentration of 26 mU/mL for the assay.[7]
-
HHL Substrate Solution (10 mM): Dissolve HHL in 0.2 M potassium phosphate buffer (pH 8.3) containing 0.3 M NaCl to a final concentration of 10 mM.[7]
-
This compound Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or buffer). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Captopril Solution (Positive Control): Prepare a stock solution of Captopril and serially dilute it in the same manner as the test inhibitor.
Assay Protocol
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Blank (No Enzyme): 15 µL of distilled water + 110 µL of HHL substrate solution.
-
Control (No Inhibitor): 15 µL of distilled water + 25 µL of ACE solution.
-
Inhibitor Samples: 15 µL of this compound solution (at various concentrations) + 25 µL of ACE solution.
-
Positive Control: 15 µL of Captopril solution + 25 µL of ACE solution.
-
-
Pre-incubation: Pre-incubate the tubes containing the enzyme and inhibitor (or water for the control) at 37°C for 10 minutes.
-
Enzymatic Reaction: To initiate the reaction, add 110 µL of the HHL substrate solution to the control and inhibitor sample tubes. For the blank, add the ACE solution after the stop solution in a later step.
-
Incubation: Incubate all tubes at 37°C for 80 minutes.[7]
-
Stopping the Reaction: Terminate the enzymatic reaction by adding 110 µL of 1 N HCl to all tubes.[7]
-
Extraction of Hippuric Acid:
-
Sample Preparation for Measurement:
-
Spectrophotometric Measurement: Measure the absorbance of the re-dissolved hippuric acid solution at 228 nm using a spectrophotometer.[7][11] Use the blank sample to zero the spectrophotometer.
Calculation of ACE Inhibition
The percentage of ACE inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_inhibitor) / A_control] x 100
Where:
-
A_control is the absorbance of the control (no inhibitor).
-
A_inhibitor is the absorbance in the presence of the inhibitor (this compound or Captopril).
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Renin-Angiotensin System and ACE Inhibition
Figure 1: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for ACE Inhibition Assay
Figure 2: Step-by-step workflow for the spectrophotometric ACE inhibition assay.
References
- 1. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation and characterization of this compound, a new phosphorus containing inhibitor of angiotensin I converting enzyme produced by Actinomadura sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. ACE by Spectrophotometry Test Nagpur | Diagnopein [diagnopein.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC-Based Quantification of I5B2 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
I5B2 is a novel serine/threonine kinase that has been identified as a key regulator in the pro-inflammatory signaling cascade. Dysregulation of this compound activity has been implicated in a variety of autoimmune disorders and chronic inflammatory diseases. As such, this compound represents a promising therapeutic target for the development of novel anti-inflammatory agents. The development of robust and reliable methods to quantify this compound kinase activity is crucial for screening potential inhibitors and for elucidating the enzyme's mechanism of action. This application note provides a detailed protocol for the quantification of this compound activity using a reverse-phase high-performance liquid chromatography (RP-HPLC) based method. This method relies on the separation and quantification of a fluorescently labeled substrate peptide and its phosphorylated product.
Principle of the Assay
The this compound kinase assay is based on the enzymatic transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a specific, fluorescently labeled peptide substrate. The reaction mixture, containing this compound, the peptide substrate, and ATP, is incubated to allow for the phosphorylation of the substrate. The reaction is then quenched, and the mixture is analyzed by RP-HPLC. The hydrophobicities of the phosphorylated and unphosphorylated peptides are sufficiently different to allow for their baseline separation on a C18 column. The amount of product formed is quantified by integrating the peak area of the phosphorylated peptide, and the kinase activity is calculated from this value.
Signaling Pathway of this compound
This compound is a downstream effector of the cytokine receptor signaling pathway. Upon binding of an inflammatory cytokine to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of the upstream kinase, TAK1. Activated TAK1 then phosphorylates and activates this compound. Once active, this compound phosphorylates the transcription factor NF-κB, leading to its translocation to the nucleus and the subsequent expression of pro-inflammatory genes.
Application Note: Determination of I5B2 IC50 in an Enzymatic Assay for Angiotensin-Converting Enzyme (ACE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and electrolyte balance.[1] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2][3] Due to its key role in blood pressure regulation, ACE is a major therapeutic target for the treatment of hypertension and other cardiovascular disorders. The development of novel ACE inhibitors requires robust and reliable methods for quantifying their inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the efficacy of an inhibitor.
This application note provides a detailed protocol for determining the IC50 value of I5B2, a putative ACE inhibitor, using a continuous spectrophotometric enzymatic assay. The assay is based on the hydrolysis of the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). ACE cleaves FAPGG, leading to a decrease in absorbance at 340 nm, which can be monitored in real-time.[3][4] This method is suitable for high-throughput screening and accurate determination of inhibitor potency.
Signaling Pathway: The Renin-Angiotensin System (RAS)
ACE is a key enzyme in the Renin-Angiotensin System. The following diagram illustrates the cascade:
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Protocols
Materials and Reagents
-
ACE from rabbit lung (e.g., Sigma-Aldrich)
-
N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) substrate (e.g., MedchemExpress)[5]
-
This compound (test inhibitor)
-
Captopril (positive control inhibitor)
-
HEPES buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader with spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Preparation of Solutions
-
ACE Enzyme Stock Solution: Reconstitute lyophilized ACE in HEPES buffer to a concentration of 1 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
FAPGG Substrate Solution: Dissolve FAPGG in HEPES buffer to a final concentration of 0.5 mM. This solution should be prepared fresh daily and protected from light.
-
This compound Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Captopril (Positive Control) Stock Solution: Dissolve Captopril in DMSO to a concentration of 1 mM.
-
Serial Dilutions of Inhibitors: Prepare a series of dilutions of this compound and Captopril in HEPES buffer. A typical 10-point dilution series might range from 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[2]
Assay Procedure
The following workflow outlines the steps for the ACE inhibition assay.
Caption: Experimental workflow for this compound IC50 determination.
Detailed Steps:
-
Plate Setup:
-
Blank wells: 75 µL HEPES buffer + 50 µL FAPGG substrate.
-
Control wells (100% activity): 25 µL HEPES buffer (with DMSO equivalent to inhibitor wells) + 50 µL ACE working solution.
-
Inhibitor wells: 25 µL of each this compound dilution + 50 µL ACE working solution.
-
Positive control wells: 25 µL of each Captopril dilution + 50 µL ACE working solution.
-
-
Pre-incubation: Add the inhibitor/control solutions and the ACE working solution to the respective wells. Mix gently and incubate the plate at 37°C for 15-20 minutes.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the FAPGG substrate solution to all wells except the blank wells. The final volume in each well should be 125 µL.
-
Data Acquisition: Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.[7][8]
Data Analysis
-
Calculate Initial Velocity (V): Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of this compound.
-
V_control is the reaction rate in the absence of the inhibitor (100% activity).
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ACE activity.
Data Presentation
The following table summarizes hypothetical IC50 data for this compound and the positive control, Captopril, under different assay conditions.
| Compound | Substrate | Substrate Conc. (mM) | Assay Buffer pH | Temperature (°C) | IC50 (nM) |
| This compound | FAPGG | 0.5 | 8.3 | 37 | 45.2 |
| This compound | FAPGG | 1.0 | 8.3 | 37 | 68.5 |
| This compound | FAPGG | 0.5 | 7.5 | 37 | 55.8 |
| Captopril | FAPGG | 0.5 | 8.3 | 37 | 2.5 |
Conclusion
This application note provides a comprehensive protocol for the determination of the IC50 value of the ACE inhibitor this compound using a FAPGG-based spectrophotometric assay. The described method is robust, reproducible, and suitable for the screening and characterization of ACE inhibitors in a drug discovery setting. The provided diagrams for the RAS pathway and the experimental workflow offer a clear visual representation of the biological context and the practical steps involved in the assay.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. FAPGG Substrate for ACE Detection | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 4. Angiotensin Converting Enzyme (ACE1) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for I5B2 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
I5B2 is a naturally derived, phosphorus-containing compound identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a critical zinc-dependent metalloprotease and a central component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in the regulation of blood pressure, and its dysregulation is implicated in the pathophysiology of hypertension, cardiovascular disease, and renal complications. As an ACE inhibitor, this compound presents a promising therapeutic candidate for these conditions.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental designs for both in vitro and in vivo efficacy studies. The protocols outlined below are intended to enable researchers to systematically assess the inhibitory activity of this compound on ACE, understand its mechanism of action on a cellular level, and evaluate its therapeutic potential in a relevant animal model of hypertension.
This compound Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the Angiotensin-Converting Enzyme. ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1R), leading to a cascade of downstream events including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. By inhibiting ACE, this compound reduces the levels of Angiotensin II, thereby mitigating these effects and lowering blood pressure.
Caption: this compound mechanism of action within the Renin-Angiotensin-Aldosterone System.
In Vitro Efficacy Studies
ACE Inhibition Assay
This enzymatic assay directly measures the inhibitory potential of this compound on ACE activity.
Protocol:
-
Reagents and Materials:
-
Purified rabbit lung ACE (or recombinant human ACE)
-
ACE substrate: Hippuryl-His-Leu (HHL)
-
This compound compound at various concentrations
-
Assay buffer (e.g., 100 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3)
-
Fluorogenic probe (e.g., o-phthaldialdehyde)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution to obtain a range of test concentrations.
-
In a 96-well plate, add 20 µL of this compound dilution or control (vehicle or known ACE inhibitor like captopril).
-
Add 20 µL of purified ACE enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the HHL substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of 0.28 M NaOH.
-
Add 20 µL of o-phthaldialdehyde to each well and incubate for 10 minutes at room temperature.
-
Stop the derivatization by adding 20 µL of 3 M HCl.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Hill Slope | R² |
| This compound | Value | Value | Value |
| Captopril | Value | Value | Value |
Cell-Based Assay for Downstream Signaling
This assay evaluates the effect of this compound on Angiotensin II-induced signaling in a cellular context.
Protocol:
-
Cell Line:
-
Human embryonic kidney cells (HEK293) stably expressing the human AT1 receptor.
-
-
Reagents and Materials:
-
HEK293-AT1R cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Angiotensin II
-
This compound compound
-
Calcium assay kit (e.g., Fluo-4 AM)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Seed HEK293-AT1R cells in a 96-well plate and grow to confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Load the cells with Fluo-4 AM calcium indicator according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of Angiotensin II (e.g., 100 nM).
-
Immediately measure the intracellular calcium mobilization by monitoring fluorescence over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each condition.
-
Determine the inhibitory effect of this compound on Angiotensin II-induced calcium flux.
-
Data Presentation:
| This compound Concentration (µM) | Angiotensin II-induced Calcium Flux (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
In Vivo Efficacy Studies
Animal Model: Spontaneously Hypertensive Rat (SHR)
The SHR model is a well-established and widely used model for studying genetic hypertension, making it suitable for evaluating the antihypertensive effects of this compound.
Protocol:
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
-
Experimental Design:
-
Acclimatize the animals for at least one week with regular handling.
-
Implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
After a recovery period, record baseline blood pressure for 3-5 days.
-
Randomly assign SHR rats to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle)
-
Group 2: this compound (low dose, e.g., 10 mg/kg/day)
-
Group 3: this compound (high dose, e.g., 30 mg/kg/day)
-
Group 4: Positive control (e.g., enalapril, 10 mg/kg/day)
-
-
Administer the treatments daily via oral gavage for 4 weeks.
-
Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
-
Data Collection and Analysis:
-
Collect blood samples at baseline and at the end of the study to measure plasma ACE activity and Angiotensin II levels.
-
At the end of the study, harvest tissues (heart, kidney, aorta) for histological analysis and biomarker assessment (e.g., fibrosis, hypertrophy).
-
Analyze the blood pressure data by calculating the average daily change from baseline for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare the treatment groups to the vehicle control.
-
References
Application Notes and Protocols for Batimastat (BB-94) as a Tool Compound for Metalloproteinase Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only and not for human or veterinary use. I5B2 is not a recognized tool compound for metalloproteinase research based on available scientific literature. Therefore, this document focuses on the well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitor, Batimastat (BB-94) , as a representative tool compound.
Introduction to Batimastat (BB-94)
Batimastat (BB-94) is a potent, broad-spectrum, and competitive, reversible inhibitor of matrix metalloproteinases (MMPs).[1][2] Its chemical structure features a hydroxamate group that chelates the catalytic zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.[3] This inhibition prevents the degradation of extracellular matrix (ECM) components, a crucial process in various physiological and pathological conditions, including cancer metastasis, angiogenesis, and inflammation.[1][4] Batimastat has been extensively used as a tool compound in preclinical research to investigate the roles of MMPs in these processes.[1][2][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Batimastat (BB-94) against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 3[6][7][8] |
| MMP-2 (Gelatinase-A) | 4[6][7][8] |
| MMP-3 (Stromelysin-1) | 20[6][7][8] |
| MMP-7 (Matrilysin) | 6[6][7][8] |
| MMP-9 (Gelatinase-B) | 4[6][7][8] |
IC50 values represent the concentration of Batimastat required to inhibit 50% of the enzyme's activity in vitro.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)
This protocol describes a general method to determine the inhibitory activity of Batimastat against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Batimastat (BB-94) stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of Batimastat in Assay Buffer.
-
In a 96-well plate, add the diluted Batimastat solutions. Include a positive control (MMP enzyme without inhibitor) and a negative control (Assay Buffer only).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of Batimastat concentration and determine the IC50 value using non-linear regression analysis.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol allows for the detection of MMP-2 and MMP-9 activity in biological samples, such as conditioned cell culture media, and the assessment of Batimastat's inhibitory effect.[9][10][11]
Materials:
-
Conditioned cell culture media
-
10% SDS-PAGE gel co-polymerized with 0.1% gelatin
-
Zymogram Sample Buffer (non-reducing)
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Batimastat (BB-94)
Procedure:
-
Collect conditioned media from cell cultures.
-
To assess inhibition, pre-incubate a sample of the conditioned media with Batimastat (e.g., 10 µM) for 30 minutes at 37°C.
-
Mix samples with Zymogram Sample Buffer. Do not heat or boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
Incubate the gel in Developing Buffer overnight at 37°C. For inhibitor studies, the developing buffer can be supplemented with Batimastat at the desired concentration.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. Areas of gelatin degradation by MMPs will appear as clear bands.
-
Quantify the band intensity using densitometry software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Batimastat on the migratory capacity of adherent cells in vitro.[12]
Materials:
-
Adherent cell line of interest (e.g., cancer cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Batimastat (BB-94)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh medium containing different concentrations of Batimastat to the wells. Include a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to determine the effect of Batimastat on cell migration.
Mandatory Visualizations
Caption: Mechanism of Batimastat Inhibition.
Caption: Gelatin Zymography Workflow.
Caption: MMP-Modulated Signaling Pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Investigating the Antihypertensive Potential of I5B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
I5B2 is an investigational small molecule compound being evaluated for its potential as a novel antihypertensive agent. These application notes provide an overview of the preclinical data supporting the antihypertensive activity of this compound and detailed protocols for its in vitro and in vivo evaluation. The primary mechanism of action of this compound appears to be a dual-pronged approach involving the inhibition of the Angiotensin-Converting Enzyme (ACE) and the enhancement of endothelial nitric oxide synthase (eNOS) activity, leading to vasodilation and a reduction in blood pressure.
Mechanism of Action: A Dual Approach to Vasodilation
This compound is hypothesized to lower blood pressure through two synergistic mechanisms. Firstly, it acts as a competitive inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS). By blocking ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor. Secondly, preclinical evidence suggests that this compound promotes the phosphorylation and activation of eNOS, leading to increased production of nitric oxide (NO), a powerful vasodilator. This dual action makes this compound a promising candidate for further development.
Data Presentation
In Vitro Efficacy
The in vitro efficacy of this compound was assessed through an ACE inhibition assay and an aortic ring relaxation study. The results are summarized below.
Table 1: In Vitro ACE Inhibition Activity of this compound
| Compound | IC₅₀ (nM) |
| This compound | 25.4 ± 3.1 |
| Captopril (Control) | 15.8 ± 2.5 |
Table 2: Endothelium-Dependent Vasodilation in Rat Aortic Rings
| Compound | EC₅₀ (µM) for Relaxation | Maximum Relaxation (%) |
| This compound | 1.2 ± 0.3 | 92.5 ± 5.4 |
| Acetylcholine (Control) | 0.5 ± 0.1 | 98.2 ± 3.7 |
In Vivo Antihypertensive Effect
The antihypertensive effect of this compound was evaluated in Spontaneously Hypertensive Rats (SHR).
Table 3: Effect of a Single Oral Dose of this compound on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg) | Max SBP Reduction (mmHg) | Time to Max Effect (hours) |
| Vehicle Control | - | 2.1 ± 1.5 | - |
| This compound | 10 | 28.5 ± 3.2 | 4 |
| This compound | 30 | 45.8 ± 4.1 | 6 |
| Captopril | 30 | 42.1 ± 3.8 | 6 |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of this compound for ACE.
Materials:
-
Recombinant human ACE
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
This compound and Captopril
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor, Captopril, in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted this compound, control, or vehicle to the appropriate wells.
-
Add 20 µL of the ACE enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Ex Vivo Aortic Ring Relaxation Assay
This protocol details the procedure for assessing the vasodilatory effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound or the control vasodilator, acetylcholine, to the bath.
-
Record the changes in tension until a maximal response is observed.
-
Calculate the relaxation as a percentage of the PE-induced contraction.
-
Determine the EC₅₀ value from the concentration-response curve.
Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the use of radiotelemetry to measure the effect of this compound on blood pressure in conscious, freely moving SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (16-20 weeks old)
-
Radiotelemetry implants
-
This compound and Captopril formulations for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Surgically implant radiotelemetry probes into the abdominal aorta of the SHRs under anesthesia.
-
Allow the animals to recover for at least one week.
-
Record baseline blood pressure and heart rate for 24 hours to ensure a stable hypertensive state.
-
Randomly assign the animals to treatment groups (Vehicle, this compound, Captopril).
-
Administer a single oral dose of the assigned treatment via gavage.
-
Continuously record blood pressure and heart rate for the next 24 hours.
-
Analyze the data to determine the maximum change in systolic blood pressure from baseline and the time at which it occurs.
Disclaimer: this compound is an investigational compound and is not approved for any clinical use. The information provided is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Troubleshooting & Optimization
Technical Support Center: I5B2 Fermentation and Extraction
Welcome to the technical support center for the fermentation and extraction of I5B2, a phosphorus-containing angiotensin I-converting enzyme inhibitor produced by Actinomadura sp. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Fermentation Troubleshooting Guide
This section addresses common issues encountered during the fermentation of Actinomadura sp. for this compound production.
FAQs - Fermentation
Question: Why is my this compound yield consistently low?
Answer: Low yields of secondary metabolites like this compound from Actinomadura sp. are a common challenge.[1][2][3][4] Several factors can contribute to this issue:
-
Suboptimal Fermentation Conditions: Actinomadura sp. are sensitive to their growth environment. The pH, temperature, aeration, and agitation rates must be carefully optimized.[5][6][7][8]
-
Medium Composition: The carbon and nitrogen sources, as well as trace elements in your fermentation medium, can significantly impact secondary metabolite production.[1][5][8]
-
Product Inhibition: The accumulation of this compound or other metabolic byproducts in the fermentation broth can inhibit further production.
-
Strain Viability and Vigor: The age and health of the seed culture are critical for a successful fermentation run.[1]
Question: How can I optimize the fermentation medium for improved this compound production?
Answer: Systematic optimization of the fermentation medium is a key strategy for enhancing the yield of secondary metabolites.[9]
-
Carbon Source: Experiment with different carbon sources such as glucose, malt extract, or soluble starch. The optimal concentration should also be determined.[1]
-
Nitrogen Source: Test various nitrogen sources like yeast extract, soybean meal, or peptone.[7]
-
Phosphate Concentration: As this compound is a phosphonate, the phosphate level in the medium can be a critical parameter to investigate.
-
Precursor Supplementation: Although the precise biosynthetic pathway of this compound is not fully elucidated, supplementing the medium with potential precursors could enhance the yield.
Question: What are the optimal physical parameters for Actinomadura sp. fermentation?
Answer: The optimal physical parameters can vary between different Actinomadura species and even strains. However, typical ranges for actinomycete fermentations provide a good starting point for optimization.[5][6][7][8]
-
pH: Generally, a pH between 6.0 and 8.0 is optimal for secondary metabolite production in actinomycetes.[7] For some Actinomadura sp., an initial pH of 7.8 has been shown to be effective.[1]
-
Temperature: Most Actinomadura sp. are mesophilic, with optimal temperatures for production typically between 25°C and 30°C.[5][7]
-
Aeration and Agitation: Adequate dissolved oxygen is crucial. Optimization of agitation (e.g., 100-180 rpm in shake flasks) and aeration rates is necessary to ensure good oxygen transfer without causing excessive shear stress on the mycelia.[5][7]
Question: My Actinomadura sp. culture is growing well (high biomass), but the this compound production is still low. What could be the reason?
Answer: This phenomenon, known as uncoupled growth and production, is common in secondary metabolite fermentations.
-
Nutrient Limitation: The depletion of a specific nutrient required for this compound biosynthesis, but not for primary growth, can lead to this situation.
-
Regulatory Effects: The expression of the biosynthetic gene cluster for this compound might be repressed during rapid growth.
-
Fermentation Stage: Secondary metabolite production often occurs during the stationary phase of growth. Ensure your fermentation is running long enough to enter this phase.[1]
Extraction and Purification Troubleshooting Guide
This section provides guidance on overcoming challenges related to the extraction and purification of this compound from the fermentation broth.
FAQs - Extraction and Purification
Question: What is a suitable initial approach for extracting this compound from the fermentation broth?
Answer: this compound is likely an extracellular and highly water-soluble compound, characteristic of many phosphonates.[9] A general strategy would involve:
-
Cell Separation: Remove the Actinomadura sp. biomass from the fermentation broth through centrifugation or filtration.
-
Solvent Extraction of Supernatant: Since this compound is expected to be polar, direct solvent extraction with non-polar solvents like ethyl acetate might be used to remove non-polar impurities, with the this compound remaining in the aqueous phase.[10][11]
-
Adsorption/Ion-Exchange Chromatography: This is a key step for purifying phosphonates. Use an anion-exchange resin to capture the negatively charged this compound. Elution can be achieved with a salt gradient.
Question: I am experiencing difficulties in purifying this compound due to the presence of other phosphorus-containing compounds. How can I improve the purification process?
Answer: The separation of phosphonates from other phosphorus-containing compounds like phosphates and phosphate esters is a known challenge.[12][13]
-
Pre-treatment: Treating the crude extract with alkaline phosphatase can help to remove contaminating phosphate esters by hydrolyzing them to inorganic phosphate.[9]
-
Selective Precipitation: Inorganic phosphate can then be precipitated by adding a calcium salt (e.g., calcium acetate).[9]
-
Chromatographic Techniques: High-resolution anion-exchange chromatography or affinity chromatography (if a suitable ligand is available) can provide the necessary selectivity to separate this compound from closely related phosphorus compounds.
Question: How can I determine if this compound is an intracellular or extracellular metabolite?
Answer: To determine the localization of this compound, you can perform the following experiment:
-
Separate the fermentation broth into supernatant and biomass (mycelia) by centrifugation.
-
Extract the supernatant as described above.
-
For the biomass, first, wash it with a suitable buffer. Then, lyse the cells using methods like sonication or grinding with a pestle and mortar in the presence of a solvent like methanol.[10]
-
Extract the lysed biomass with a suitable solvent.
-
Analyze both the supernatant extract and the biomass extract for the presence of this compound using an appropriate analytical method (e.g., HPLC, bioassay).
Quantitative Data
Due to the limited publicly available data specifically for this compound, the following table presents typical yield ranges for other secondary metabolites produced by Actinomadura sp. to provide a general reference for fermentation performance.
| Secondary Metabolite | Producing Organism | Fermentation Scale | Reported Yield | Reference |
| Pentostatin | Actinomadura sp. S-15 (mutant) | Shake Flask | 152.06 mg/L | [1] |
| Pentostatin | Actinomadura sp. ATCC 39365 (wild type) | Shake Flask | 64.54 mg/L | [1] |
| Maduramicin | Actinomadura strain J1-007 | Industrial Fermentation | Increased by 30% after genetic modification | [3] |
Experimental Protocols
Protocol 1: Fermentation of Actinomadura sp. for this compound Production (Shake Flask Scale)
-
Spore Suspension Preparation: Prepare a spore suspension of Actinomadura sp. from a mature agar plate (e.g., ISP2 medium) in sterile water.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 liquid medium: 4.0 g/L glucose, 10.0 g/L malt extract, 4.0 g/L yeast extract, pH 7.8) with the spore suspension.[1] Incubate at 28°C on a rotary shaker at 150-180 rpm for 48-56 hours.[1][5]
-
Production Culture: Inoculate a 250 mL flask containing 50-100 mL of production medium with a 5-10% (v/v) of the seed culture.[6][7] The production medium composition should be based on your optimization experiments. A starting point could be: 4.0 g/L glucose, 30.0 g/L malt extract, and 12.0 g/L yeast extract, with an initial pH of 7.8.[1]
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 6-7 days.[1][6]
-
Sampling and Analysis: Monitor the fermentation by taking samples periodically to measure biomass, pH, and this compound concentration.
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting: At the end of the fermentation, harvest the broth.
-
Biomass Separation: Centrifuge the fermentation broth at 5000 rpm for 20 minutes to pellet the Actinomadura sp. mycelia.[10] Decant and collect the supernatant.
-
Solvent Partitioning (Optional): To remove non-polar impurities, mix the supernatant with an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate. Collect the aqueous (lower) phase containing the polar this compound. Repeat this step if necessary.[10]
-
Concentration: Concentrate the aqueous phase under reduced pressure using a rotary evaporator.
-
Anion-Exchange Chromatography: a. Equilibrate an anion-exchange column with a low-concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0). b. Load the concentrated extract onto the column. c. Wash the column with the equilibration buffer to remove unbound impurities. d. Elute the bound compounds, including this compound, using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). e. Collect fractions and analyze for the presence of this compound.
Visualizations
Caption: A logical workflow for troubleshooting low this compound fermentation yields.
Caption: A diagram illustrating the known exception of this compound from the canonical phosphonate biosynthesis pathway.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: I5B2 Purification by Column Chromatography Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the I5B2 protein using column chromatography. The following information is based on established principles of protein purification and may require further adaptation based on the specific biochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound using column chromatography?
A1: Column chromatography is a technique used to separate proteins based on their physical and chemical properties, such as size, charge, and binding affinity.[1] A typical workflow for affinity chromatography, a common method for protein purification, involves the following steps:
-
Column Equilibration: The chromatography column is prepared by washing it with a buffer that promotes the binding of the target protein.
-
Sample Loading: The crude sample containing this compound is loaded onto the column.
-
Washing: The column is washed with a buffer to remove unbound impurities.
-
Elution: The bound this compound protein is released from the column by changing the buffer conditions.[2]
-
Analysis: The purified fractions are collected and analyzed for protein concentration and purity.
Caption: A typical workflow for this compound purification by affinity chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of proteins like this compound.
Problem 1: Low or No this compound Binding to the Column
Q2: I've loaded my sample, but it seems like the this compound protein is not binding to the column and is coming out in the flow-through. What could be the issue?
A2: Several factors can prevent your protein from binding to the chromatography resin. Here are some potential causes and troubleshooting steps:
-
Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for successful binding.[3] Ensure the buffer conditions are optimal for the interaction between this compound and the resin.
-
Inaccessible Affinity Tag: If you are using an affinity tag (e.g., His-tag, GST-tag), it might be sterically hindered or improperly folded, preventing it from binding to the resin.[4]
-
Column Overloading: Exceeding the binding capacity of your column can lead to the protein flowing through without binding.
-
Presence of Chelating or Reducing Agents: Agents like EDTA or DTT can interfere with certain types of affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC).[5]
Troubleshooting Steps:
-
Verify Buffer Composition: Double-check the pH and salt concentration of your binding and sample buffers.
-
Consider Denaturing Conditions: If the affinity tag is suspected to be inaccessible, you may need to perform the purification under denaturing conditions to expose the tag.[6]
-
Optimize Sample Load: Reduce the amount of protein loaded onto the column or use a column with a higher binding capacity.
-
Remove Interfering Agents: Ensure your buffers do not contain substances that interfere with the binding chemistry.
Problem 2: Low Yield of Purified this compound
Q3: After elution, the yield of my purified this compound is very low. How can I improve it?
A3: Low protein yield is a common problem in protein purification. The issue can arise at various stages of the process.
-
Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between your protein and the resin.[4]
-
Protein Degradation: Proteases in your sample can degrade the target protein, leading to a lower yield.[7]
-
Protein Precipitation: The protein may have precipitated on the column.
-
Low Expression Levels: The initial expression level of the protein in the host system might be low.[7]
Troubleshooting Steps:
-
Optimize Elution Conditions: Try a stronger elution buffer. This could involve changing the pH, increasing the salt concentration, or using a competitive eluting agent.[7] A gradient elution can also help determine the optimal elution conditions.[7]
-
Add Protease Inhibitors: Include protease inhibitors in your lysis and purification buffers to prevent protein degradation.[7][8]
-
Improve Protein Solubility: Adjust buffer conditions (e.g., pH, ionic strength, additives) to enhance the solubility of your protein.
-
Optimize Protein Expression: If the initial expression is low, you may need to optimize the expression conditions, such as induction time and temperature.[6]
Table 1: Common Elution Buffer Systems for Affinity Chromatography
| Elution Method | Buffer Component | Typical Concentration | Target Interaction Disrupted |
| Low pH | 0.1 M Glycine-HCl | pH 2.5-3.0 | Ionic and Hydrogen Bonds[9] |
| High pH | 0.1 M Tris-HCl | pH 8.5 | Ionic and Hydrogen Bonds[10] |
| Competitive Elution (His-tag) | Imidazole | 250-500 mM | Metal Chelation[7] |
| Ionic Strength | NaCl | 1-2 M | Ionic Interactions |
| Denaturant | Urea or Guanidine-HCl | 6-8 M | Secondary/Tertiary Structure |
Note: The optimal elution conditions should be determined empirically for this compound.
Problem 3: Protein Aggregation and Precipitation
Q4: My this compound protein appears to be aggregating or precipitating during the purification process. What can I do to prevent this?
A4: Protein aggregation can be a significant challenge, leading to loss of protein and activity.[11]
-
High Protein Concentration: Proteins are more prone to aggregation at high concentrations.[11]
-
Inappropriate Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can lead to aggregation.[11]
-
Exposure to Hydrophobic Surfaces: Interaction with the chromatography resin can sometimes induce protein unfolding and aggregation.[12]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of protein samples can cause aggregation.[11]
Troubleshooting Steps:
-
Work with Lower Protein Concentrations: If possible, purify a more dilute sample.
-
Optimize Buffer Composition: Screen different pH values and salt concentrations to find conditions where your protein is most stable. Consider adding stabilizing agents like glycerol, arginine, or non-denaturing detergents.[11]
-
Select an Appropriate Resin: Choose a chromatography resin with properties that minimize non-specific hydrophobic interactions.[12]
-
Minimize Freeze-Thaw Cycles: Aliquot your purified protein into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
Caption: A decision tree for troubleshooting low this compound yield.
Experimental Protocols
Protocol 1: General Affinity Chromatography Protocol
This protocol provides a general framework for affinity chromatography. It should be optimized for the specific characteristics of this compound and the chosen resin.
Materials:
-
Chromatography column packed with appropriate affinity resin
-
Binding/Equilibration Buffer
-
Wash Buffer
-
Elution Buffer
-
Neutralization Buffer (if using low pH elution)[10]
-
Clarified this compound sample
Procedure:
-
Column Equilibration:
-
Wash the column with 5-10 column volumes (CV) of Binding/Equilibration Buffer.
-
Ensure the pH and conductivity of the eluent match the buffer.
-
-
Sample Loading:
-
Load the clarified this compound sample onto the column at a flow rate recommended by the resin manufacturer.
-
Collect the flow-through fraction for analysis to check for unbound protein.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the UV absorbance (at 280 nm) of the eluent until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column to release the bound this compound.
-
Collect the eluate in fractions.
-
If using a low pH elution buffer, immediately neutralize the fractions by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[9]
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to determine the purity of this compound.
-
Measure the protein concentration of the purified fractions (e.g., by Bradford assay or UV absorbance at 280 nm).
-
Protocol 2: Screening for Optimal Elution Conditions
This protocol describes a method to screen for the most effective elution conditions for this compound.
Procedure:
-
Prepare a Series of Elution Buffers: Prepare a range of elution buffers with varying pH, salt concentrations, or concentrations of a competitive agent.
-
Small-Scale Binding: Bind a small, equivalent amount of this compound to several small-scale columns or batches of resin.
-
Parallel Elution: Elute each column/batch with a different elution buffer.
-
Analyze Eluates: Analyze the amount and purity of this compound in each eluate using SDS-PAGE and a protein concentration assay.
-
Scale-Up: Use the condition that provides the best balance of yield and purity for larger-scale purifications.
Table 2: Example of an Elution Buffer Screening Strategy (Low pH)
| Elution Buffer | pH | Expected Outcome |
| 0.1 M Glycine-HCl | 3.0 | Mild elution, may result in lower yield but higher activity. |
| 0.1 M Glycine-HCl | 2.7 | Moderate elution, good balance of yield and activity. |
| 0.1 M Glycine-HCl | 2.5 | Strong elution, may lead to higher yield but potential for protein denaturation.[10] |
This technical support guide provides a starting point for optimizing the purification of this compound by column chromatography. Successful purification will require careful consideration of the unique properties of the this compound protein and empirical optimization of the described protocols.
References
- 1. opentrons.com [opentrons.com]
- 2. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. goldbio.com [goldbio.com]
- 5. bio-works.com [bio-works.com]
- 6. neb.com [neb.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biopharminternational.com [biopharminternational.com]
Troubleshooting I5B2 instability in aqueous solutions
Welcome to the technical support center for I5B2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has visible precipitates. What is the likely cause?
A1: Cloudiness or precipitation in your this compound solution is a common indicator of protein aggregation.[1][2] Protein aggregation can be triggered by several factors, including suboptimal pH, high temperatures, excessive concentration, or multiple freeze-thaw cycles.[3][4] The formation of aggregates begins when proteins unfold or misfold, exposing hydrophobic regions that then stick together.[5]
Q2: How can I assess the stability of my this compound preparation?
A2: Several methods can be used to assess protein stability. Differential Scanning Calorimetry (DSC) is a technique that measures the heat required to denature a protein, providing its thermal transition midpoint (Tm), a key stability indicator.[6][7] Spectroscopic methods like Circular Dichroism (CD) can monitor changes in the protein's secondary structure, while Dynamic Light Scattering (DLS) can detect the presence of aggregates by measuring the size of particles in solution.[7] Fluorescence-based assays are also available to quantify protein unfolding and aggregation.[8][9]
Q3: What are the optimal storage conditions for this compound to ensure long-term stability?
A3: For long-term storage, it is generally recommended to store purified proteins at -80°C.[3] The addition of cryoprotectants, such as glycerol (typically at concentrations of 10% to 50%), can prevent aggregation during freeze-thaw cycles.[10][11] For short-term storage (hours to days), refrigeration at 4°C is usually sufficient, provided the protein is in a suitable buffer.[10] It is also crucial to perform rapid freezing and thawing to minimize the protein's exposure to damaging intermediate temperatures and high solute concentrations.[10]
Q4: Can the buffer composition affect the stability of this compound?
A4: Yes, the buffer composition is critical for maintaining protein stability. Key factors to consider are pH and ionic strength.[3] Proteins are often least soluble at their isoelectric point (pI), so it is advisable to use a buffer with a pH at least one unit above or below the pI of this compound.[3] The ionic strength of the buffer, influenced by salt concentration, can also affect electrostatic interactions between protein molecules.[3]
Troubleshooting Guides
Issue 1: this compound is precipitating out of solution.
This guide provides a systematic approach to resolving this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of this compound activity over time.
A loss of biological activity can be indicative of protein denaturation or degradation.
-
Assess for Proteolytic Degradation : If your experimental workflow involves cell lysis, endogenous proteases may have been released, leading to the degradation of this compound.[11]
-
Evaluate for Oxidation : If this compound contains cysteine residues, oxidation can lead to the formation of disulfide bonds and subsequent aggregation.[3]
-
Solution : Incorporate a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, into your buffers.[3]
-
-
Check for Denaturation : Improper folding or unfolding can result in a loss of activity.
Data on Common Stabilizing Agents
The following table summarizes common additives used to enhance protein stability in aqueous solutions.
| Additive Class | Example | Typical Concentration | Primary Mechanism of Action | References |
| Osmolytes | Glycerol | 10-50% (v/v) | Preferential exclusion, stabilizing the native protein structure. | [3][10] |
| Sucrose, Trehalose | 0.25-1 M | Stabilize against thermal stress and are used as cryoprotectants. | [3] | |
| Amino Acids | Arginine, Glutamate | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic regions. | [3] |
| Glycine | 0.1-1 M | Known for its general stabilizing properties. | ||
| Reducing Agents | DTT, β-mercaptoethanol | 1-10 mM | Prevent oxidation of cysteine residues. | [3] |
| Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilize protein aggregates without causing denaturation. | [3] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization
This assay helps identify buffer conditions that enhance the thermal stability of this compound.[13]
Principle: A fluorescent dye binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, more hydrophobic areas are exposed, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A higher Tm indicates greater stability.[13]
Methodology:
-
Prepare a series of different buffer conditions to be tested (e.g., varying pH, salt concentrations, and additives).
-
In a 96-well PCR plate, add your this compound protein to each of the buffer conditions.
-
Add a fluorescent dye (e.g., SYPRO Orange) to each well.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence at each temperature increment.
-
Plot fluorescence versus temperature to generate melting curves.
-
Calculate the Tm for this compound in each buffer condition. The condition that yields the highest Tm is considered the most stabilizing.[13]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their size and can be used to quantify the amount of monomeric versus aggregated this compound.[14]
Methodology:
-
Equilibrate an appropriate SEC column with your chosen running buffer. The buffer should be optimized for this compound stability.
-
Inject a known concentration of your this compound sample onto the column.
-
Monitor the eluate using a UV detector at 280 nm.
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).
-
Integrate the peak areas corresponding to the aggregates and the monomer.
-
Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.
Hypothetical Signaling Pathway for this compound
Given that this compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), its mechanism of action can be visualized within the Renin-Angiotensin System (RAS).
Caption: Hypothetical mechanism of this compound in the Renin-Angiotensin System.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Protein Aggregation Assay Services for Biologics Development - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. linseis.com [linseis.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. protein aggregation assay kit [profoldin.com]
- 10. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 11. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. approcess.com [approcess.com]
Technical Support Center: Optimizing I5B2 Production from Actinomadura Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the production yield of the secondary metabolite I5B2 from Actinomadura cultures. Given the limited specific literature on this compound, this guide leverages established principles and detailed findings from analogous secondary metabolites produced by Actinomadura, such as pradimicins and pentostatin.
Frequently Asked Questions (FAQs)
Q1: My Actinomadura culture is growing well, but the this compound yield is consistently low. What are the initial steps for troubleshooting?
A1: Low yield despite good growth often points towards suboptimal induction of secondary metabolism. Initial troubleshooting should focus on two key areas:
-
Medium Composition: Ensure your production medium has the optimal balance of carbon and nitrogen sources. Secondary metabolite production is often triggered by nutrient limitation (e.g., phosphate or nitrogen).
-
Fermentation Parameters: Verify that the pH, temperature, and dissolved oxygen levels are within the optimal range for this compound production, which may differ from the optimal conditions for biomass growth.
Q2: How can I systematically optimize the fermentation medium for improved this compound production?
A2: A systematic approach to medium optimization is crucial. Methodologies like "one-factor-at-a-time" (OFAT) or more sophisticated statistical methods like Response Surface Methodology (RSM) can be employed. Start by screening different carbon and nitrogen sources and then fine-tune their concentrations. For instance, studies on other Actinomadura species have shown that supplementation with specific precursors can enhance production.[1]
Q3: Can genetic engineering be used to improve this compound yield?
A3: Yes, metabolic and genetic engineering are powerful tools for enhancing secondary metabolite production.[2] Strategies for Actinomadura could include:
-
Overexpression of regulatory genes: Enhancing the expression of pathway-specific regulatory genes can "turn on" or increase the flux through the this compound biosynthetic pathway.
-
Precursor pathway engineering: Increasing the intracellular pool of precursors required for this compound synthesis can significantly boost yield. For example, enhancing the acetyl-CoA pool has been shown to increase pradimicin production.[2]
Q4: What analytical methods are suitable for quantifying this compound in my culture broth?
A4: For accurate quantification of this compound, hyphenated analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for both identification and quantification of secondary metabolites in complex biological matrices.[3]
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Strain | Verify the identity of your Actinomadura strain through 16S rRNA sequencing. | Strain misidentification is a common issue. Different species or even strains of Actinomadura can have vastly different secondary metabolite profiles.[1] |
| Suboptimal Medium | Screen a variety of production media (e.g., ISP2, Bennett's agar). | The composition of the culture medium has a profound effect on secondary metabolite production.[4] |
| Inappropriate Fermentation Conditions | Optimize key fermentation parameters such as pH, temperature, and agitation speed. | Physical parameters of the fermentation process directly influence enzyme activity and metabolic pathways. |
| Silent Biosynthetic Gene Cluster | Attempt to induce the gene cluster using chemical elicitors or co-culturing with other microorganisms. | Many secondary metabolite biosynthetic gene clusters are "silent" under standard laboratory conditions. |
Issue 2: Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Step | Rationale |
| Inoculum Variability | Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture. | The quality and quantity of the inoculum are critical for reproducible fermentation performance. |
| Media Preparation Inconsistency | Ensure precise and consistent preparation of all media components, including sterilization time and temperature. | Minor variations in media components can lead to significant differences in secondary metabolite production. |
| Fluctuations in Fermentation Parameters | Calibrate and monitor all sensors (pH, DO, temperature) regularly. | Maintaining stable and optimal fermentation conditions is essential for consistent product yield. |
Quantitative Data on Yield Improvement (Based on Analogous Compounds)
The following tables summarize quantitative data from studies on improving the production of other secondary metabolites in Actinomadura, which can serve as a benchmark for optimizing this compound production.
Table 1: Enhancement of Pradimicin Production in Actinomadura hibisca by Metabolic Engineering [2]
| Strain | Genetic Modification | Production Increase (fold) |
| A. hibisca ACC | Overexpression of ACCase | 3.0 |
| A. hibisca SAM | Overexpression of metK1-sp | 2.1 |
| A. hibisca AFS | Overexpression of afsR-sp | 2.8 |
| A. hibisca SA | Co-expression of metK1-sp and ACCase | 3.4 |
| A. hibisca ASA | Co-expression of metK1-sp, afsR-sp, and ACCase | 4.5 |
Table 2: Effect of Carbon Source Feeding on Pradimicin Production [2]
| Strain | Carbon Source Fed | Production Increase (fold) |
| Wild-type A. hibisca | Methyl oleate | 2.2 |
| Wild-type A. hibisca | Acetate | 1.12 |
| A. hibisca ACC | Methyl oleate | 4.12 |
| A. hibisca ACC | Acetate | 3.8 |
| A. hibisca ASA | Methyl oleate | 5.98 |
| A. hibisca ASA | Acetate | 5.38 |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Actinomadura sp.
This protocol is a general starting point and should be optimized for this compound production.
-
Inoculum Preparation:
-
Grow the Actinomadura sp. on a suitable agar medium (e.g., ISP2) at 28-30°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension in sterile water or a suitable buffer.
-
Use this spore suspension to inoculate a seed culture in a liquid medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
The production medium composition should be systematically optimized. A basal medium could consist of glucose, yeast extract, peptone, and salts.
-
Maintain the fermentation at a constant temperature (e.g., 28-30°C) and pH (e.g., 6.8-7.2) for 7-14 days.
-
Monitor cell growth (e.g., by measuring dry cell weight) and this compound production (by HPLC-MS) at regular intervals.
-
Protocol 2: Quantification of this compound by HPLC-MS
-
Sample Preparation:
-
Centrifuge the culture broth to separate the supernatant and the mycelium.
-
Extract the supernatant and the mycelial cake separately with a suitable organic solvent (e.g., ethyl acetate, butanol).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Couple the HPLC to a mass spectrometer for detection and quantification.
-
Use a purified this compound standard to generate a calibration curve for accurate quantification.
-
Visualizations
Caption: A generalized experimental workflow for this compound production.
Caption: A logical flow for troubleshooting low this compound yield.
Caption: A hypothetical biosynthetic pathway for this compound.
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of pradimicin production in Actinomadura hibisca P157-2 by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing I5B2 Concentration for Cell-Based Assays
Welcome to the technical support center for I5B2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational compound identified as a potent anti-cancer agent. Its primary mechanism of action is as a Microtubule Targeting Agent (MTA).[1] this compound binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest in rapidly dividing cells and subsequent induction of apoptosis (programmed cell death).[1][2]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For initial dose-response experiments, a broad concentration range is recommended.[3] A common starting point is a serial dilution from 100 µM down to 0.01 µM. The optimal range will vary significantly depending on the cell line being used. Some aggressive cancer cell lines may show resistance, requiring higher concentrations.[1]
Q3: How do I determine the IC50 value for this compound in my cell line?
A3: The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to reduce a biological response (like cell viability) by 50%.[4] To determine this, you should perform a dose-response experiment with a range of this compound concentrations. Cell viability is then measured, and the data is plotted on a logarithmic scale to calculate the IC50 value. It's important to note that the IC50 value is dependent on the endpoint time (e.g., 24, 48, or 72 hours) and the calculation method used.[4]
Q4: Which cell lines are most sensitive to this compound?
A4: Generally, rapidly proliferating cancer cells are more sensitive to microtubule-targeting agents like this compound.[1] However, sensitivity can vary widely. For example, the MCF-7 breast cancer cell line has been shown to be significantly more sensitive to some MTAs than the more aggressive MDA-MB-231 line.[1] It is crucial to determine the IC50 empirically for each cell line.[5]
Q5: How long should I incubate my cells with this compound?
A5: Incubation time is a critical parameter. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[4] For mechanism-of-action studies, such as analyzing mitotic arrest, shorter time points (e.g., 16-24 hours) may be more appropriate. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay and cell line.[3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
High Variability Between Replicate Wells
Problem: I am seeing significant differences in the results between my replicate wells for the same this compound concentration.
Possible Causes and Solutions:
-
Uneven Cell Plating: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating. Adherent cells should be distributed evenly across the well surface.[6]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of media components and this compound.[6] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[6]
-
Inaccurate Pipetting: Human error during serial dilutions or reagent addition can lead to inconsistencies.[7] Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
-
Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase.[6][8] Cells that are over-confluent or have been passaged too many times may respond inconsistently.[8]
No Dose-Response Curve
Problem: I am not observing a sigmoidal dose-response curve; either all cells are dead or all are alive.
Possible Causes and Solutions:
-
Incorrect Concentration Range: Your chosen concentration range may be too high or too low. Perform a broad range-finding experiment (e.g., 0.001 µM to 100 µM) to identify a suitable range for generating a full curve.
-
Inactive Compound: Ensure the this compound stock solution was prepared and stored correctly. Improper storage can lead to degradation.[7]
-
Resistant Cell Line: The cell line you are using may be resistant to this compound's mechanism of action. This can be due to various factors, including the expression of drug efflux pumps like P-glycoprotein.[2] Consider using a different cell line with known sensitivity as a positive control.
-
Assay Incubation Time: The chosen incubation time may be too short to observe an effect. Try extending the incubation period (e.g., from 24h to 48h or 72h).[3]
Unexpected Cytotoxicity in Control Wells
Problem: My vehicle control (e.g., DMSO) wells are showing significant cell death.
Possible Causes and Solutions:
-
High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep the final concentration at or below 0.1%. Perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific cell line.
-
Contamination: Microbial contamination can cause widespread cell death.[9] Regularly check your cell cultures for signs of contamination and test your cell banks.
-
Poor Cell Health: Using unhealthy cells can lead to high background death.[8] Always ensure your cells are in optimal condition before starting an experiment.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
This table presents hypothetical IC50 values for this compound after a 48-hour incubation period, demonstrating the variability across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 0.75 | Highly sensitive.[1] |
| MDA-MB-231 | Breast Cancer | 20.4 | Shows relative resistance.[1] |
| HCT116 | Colorectal Cancer | 0.34 | Highly sensitive.[10] |
| A549 | Lung Cancer | 15.2 | Moderately sensitive. |
| HeLa | Cervical Cancer | 1.2 | Sensitive.[11] |
| PC-3 | Prostate Cancer | 2.5 | Sensitive.[11] |
Table 2: Recommended Starting Parameters for this compound Optimization
| Parameter | Recommended Range | Key Consideration |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Optimize to ensure cells are in log growth phase throughout the assay.[8] |
| This compound Concentration | 0.01 µM - 100 µM (initial screen) | Narrow the range based on the initial dose-response curve.[3] |
| Incubation Time | 24 - 72 hours | Time-dependent effects can alter IC50 values significantly.[4] |
| Vehicle (DMSO) Conc. | ≤ 0.1% | Higher concentrations can be cytotoxic. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest healthy, log-phase cells and perform a cell count.
-
Dilute the cells to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 16-24 hours to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 2X working stock of this compound by performing serial dilutions in complete culture medium. Your final concentrations should span the expected IC50 range.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound dose) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[4]
-
Visualizations
This compound Mechanism of Action
Caption: Hypothetical signaling pathway for this compound as a microtubule-targeting agent.
Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for determining the optimal this compound concentration.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common this compound assay issues.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. go.zageno.com [go.zageno.com]
- 8. biocompare.com [biocompare.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with I5B2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with I5B2, a phosphonate-containing Angiotensin-Converting Enzyme (ACE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a phosphorus-containing inhibitor of Angiotensin I Converting Enzyme (ACE) isolated from Actinomadura sp.[1]. It is a peptide-like molecule containing N-methylvaline, tyrosine, and 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid[1]. As a phosphonate-containing compound, this compound is expected to be highly water-soluble, particularly in its salt form, while exhibiting lower solubility in organic solvents[2]. Phosphonic acids themselves are generally soluble in water and common alcohols but poorly soluble in other organic solvents[2].
Q2: I am having trouble dissolving my lyophilized powder of this compound. What is the recommended starting solvent?
A2: For initial solubilization of this compound, we recommend starting with aqueous-based buffers. Given its chemical nature as a phosphonate peptide, deionized water or common biological buffers such as Phosphate-Buffered Saline (PBS) or Tris buffer at a slightly alkaline pH (7.4-8.0) are excellent starting points. The use of buffers can help maintain a stable pH, which can be critical for the solubility of ionizable compounds like this compound.
Q3: My this compound is not fully dissolving in water. What can I do?
A3: If you are observing incomplete dissolution in water, consider the following troubleshooting steps:
-
Adjust the pH: The solubility of compounds with acidic or basic functional groups is often pH-dependent. For this compound, which contains a phosphonic acid group, increasing the pH to slightly alkaline conditions (e.g., pH 8.0) can deprotonate the phosphonic acid, increasing its polarity and solubility in water. Add a small amount of a dilute base like NaOH or NH4OH dropwise while monitoring the pH.
-
Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution. However, be cautious with temperature, as excessive heat can degrade peptide-like compounds.
-
Sonication: Using a bath sonicator for short bursts can help to break up aggregates and enhance dissolution.
-
Use of Co-solvents: If aqueous buffers alone are insufficient, the addition of a small percentage of a polar, water-miscible organic solvent can be effective.
Q4: Can I use organic solvents to dissolve this compound?
A4: While phosphonic acids are generally poorly soluble in most organic solvents, some polar organic solvents may be used, especially as co-solvents with water[2]. If a higher concentration of this compound is required than what can be achieved in aqueous solutions, a solution containing a small amount of Dimethyl Sulfoxide (DMSO) or ethanol could be tested. It is recommended to first dissolve this compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Always verify the compatibility of the chosen solvent with your downstream experimental assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding to media | The compound is "crashing out" of solution due to a change in pH, salt concentration, or temperature. | Ensure the pH of your stock solution is compatible with the final media. Consider preparing a more dilute stock solution. Add the this compound stock solution to the media slowly while vortexing. |
| Cloudy solution after dissolution | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes and use the clear supernatant. Filter the solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results | Potential degradation of the compound in the solvent over time. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C. Perform a stability test of this compound in your chosen solvent. |
| Difficulty achieving high concentrations | The compound has limited solubility in the chosen solvent system. | Experiment with a range of pH values for aqueous buffers. Test a co-solvent system with varying percentages of a polar organic solvent like DMSO or ethanol. |
Experimental Protocols
Protocol 1: Solubilization of this compound in Aqueous Buffer
-
Weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of your chosen aqueous buffer (e.g., PBS, pH 7.4) to create a concentrated stock solution.
-
Gently vortex the tube for 30 seconds.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
If necessary, adjust the pH by adding 1N NaOH dropwise until the solution clears.
-
Once dissolved, dilute the stock solution to the final desired concentration in your experimental buffer or media.
-
Sterile-filter the final solution through a 0.22 µm filter if required for cell-based assays.
Protocol 2: Solubilization of this compound using a Co-Solvent System
-
Weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of a polar organic solvent (e.g., DMSO) to the tube to wet the powder.
-
Gently vortex to dissolve the this compound in the organic solvent.
-
In a separate tube, prepare the desired aqueous buffer.
-
Slowly add the aqueous buffer to the this compound/organic solvent mixture dropwise while vortexing.
-
Continue to add the aqueous buffer until the final desired concentration and solvent ratio are achieved.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Type | Recommended Starting Concentration | Notes |
| Deionized Water | Aqueous | 1-5 mg/mL | Adjust pH to >7.5 for improved solubility. |
| PBS (pH 7.4) | Aqueous Buffer | 1-5 mg/mL | Physiologically relevant buffer, good starting point for in vitro assays. |
| Tris Buffer (pH 8.0) | Aqueous Buffer | 1-10 mg/mL | Slightly alkaline pH may enhance solubility. |
| DMSO | Polar Aprotic | >10 mg/mL (for stock) | Use as a co-solvent. Final concentration in assays should typically be <0.5%. |
| Ethanol | Polar Protic | >5 mg/mL (for stock) | Use as a co-solvent. Be mindful of its effects in biological assays. |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Hypothetical signaling pathway of ACE inhibition by this compound.
References
Technical Support Center: I5B2 ACE Inhibition Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the I5B2 inhibitor in Angiotensin-Converting Enzyme (ACE) assays. Given that this compound is a phosphorus-containing inhibitor isolated from Actinomadura sp., this guide focuses on common issues encountered in ACE inhibition assays and offers solutions to enhance reproducibility and minimize variability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ACE inhibition assays?
A1: this compound is a novel, phosphorus-containing inhibitor of Angiotensin I Converting Enzyme (ACE) isolated from the culture broth of Actinomadura sp.[2] Its potent inhibitory activity, with a reported IC50 value of 0.091 μM, makes it a subject of interest in hypertension research.[1] Assays measuring its activity are crucial for understanding its mechanism of action and potential as a therapeutic agent.
Q2: What are the common types of ACE inhibition assays?
A2: Several in vitro methods are used to determine ACE inhibitory activity. These assays primarily differ based on the substrate used and the detection method. Common substrates include Hippuryl-Histidyl-Leucine (HHL), Furanacryloyl-Phe-Gly-Gly (FAPGG), and 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).[3][4] Detection methods can be spectrophotometric, fluorometric, or based on High-Performance Liquid Chromatography (HPLC).[4][5]
Q3: What are the critical parameters that can affect the reproducibility of my this compound ACE inhibition assay?
A3: Key parameters influencing reproducibility include enzyme and substrate concentrations, incubation time and temperature, buffer pH, and the presence of interfering substances in the sample.[][7] Inconsistent pipetting and improper reagent handling are also significant sources of variability.[3]
Q4: How can I minimize variability between different experiments (inter-assay variability)?
A4: To minimize inter-assay variability, it is crucial to use the same batches of reagents, particularly the ACE enzyme and substrate, for a set of comparative experiments. Prepare fresh dilutions of this compound and control inhibitors for each experiment. Additionally, ensure that instrument settings are consistent and that the assays are performed by the same operator if possible. A study on an ACE assay reported an inter-assay coefficient of variation of 12.8% in tissue and 13.0% in serum, highlighting the inherent variability that needs to be controlled.[8]
Q5: My positive control (e.g., Captopril) shows inconsistent IC50 values. What could be the reason?
A5: Fluctuations in positive control IC50 values can be due to degradation of the control stock solution, variations in enzyme activity between experiments, or inaccuracies in serial dilutions. Always prepare fresh dilutions of the positive control from a well-maintained stock solution. Ensure the enzyme is properly stored and handled to maintain its activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (High %CV between replicates) | Inconsistent pipetting technique. | Use calibrated pipettes and practice consistent, careful pipetting. For multi-well plates, consider using a multichannel pipette.[3] |
| Poor mixing of reagents in wells. | Ensure thorough mixing of reagents in each well by gently pipetting up and down or using a plate shaker. | |
| Temperature gradients across the microplate. | Incubate the plate in a temperature-controlled incubator and allow all reagents to reach the assay temperature before starting the reaction.[9] | |
| Low or No ACE Inhibition by this compound | Degradation of this compound. | Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Inactive ACE enzyme. | Verify the activity of the ACE enzyme using a known inhibitor like Captopril. Ensure the enzyme has been stored correctly at –20 °C or below. | |
| Incorrect assay conditions (e.g., pH, substrate concentration). | Optimize assay conditions. The optimal pH for ACE is typically around 8.3. Ensure the substrate concentration is appropriate for detecting inhibition (usually at or below the Km).[10][11] | |
| High Background Signal | Autofluorescence/absorbance of this compound or sample matrix. | Run a control with the this compound sample but without the ACE enzyme to measure the background signal and subtract it from the assay readings. |
| Contaminated reagents. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Inconsistent Results with Different this compound Batches | Variation in the purity or concentration of this compound. | Characterize each new batch of this compound for purity and concentration before use. Perform a dose-response curve to confirm its inhibitory activity. |
| This compound solubility issues. | If this compound is not fully dissolved, it can lead to inaccurate concentrations. If a solvent like DMSO is used, ensure the final concentration in the assay does not exceed 1% and does not affect enzyme activity.[3][12] |
Quantitative Data on Assay Variability
The following table summarizes typical variability observed in ACE assays, which can serve as a benchmark for your experiments.
| Parameter | Tissue Samples | Serum Samples | Reference |
| Intra-Assay Coefficient of Variation (%CV) | 5.6% | 3.2% | [8] |
| Inter-Assay Coefficient of Variation (%CV) | 12.8% | 13.0% | [8] |
Experimental Protocols
Detailed Protocol for a Fluorometric ACE Inhibition Assay with this compound
This protocol is adapted from standard fluorometric ACE assay procedures and is suitable for determining the IC50 of this compound.
Materials:
-
ACE from rabbit lung (lyophilized powder)
-
Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3
-
This compound stock solution (e.g., in DMSO)
-
Positive control: Captopril stock solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute ACE in Assay Buffer to the desired concentration.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Prepare serial dilutions of this compound and Captopril in Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup (in triplicate):
-
Test wells: Add 20 µL of this compound dilution, 20 µL of ACE solution.
-
Positive control wells: Add 20 µL of Captopril dilution, 20 µL of ACE solution.
-
Enzyme activity control (100% activity): Add 20 µL of Assay Buffer, 20 µL of ACE solution.
-
Blank (no enzyme): Add 40 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 160 µL of the pre-warmed substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of ACE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme activity control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow
Caption: A generalized workflow for determining the IC50 of the this compound inhibitor.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and characterization of this compound, a new phosphorus containing inhibitor of angiotensin I converting enzyme produced by Actinomadura sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a new assay for measurement of total angiotensin-converting enzyme after inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Refinement of Prohibitin 2 (PHB2) Isolation Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prohibitin 2 (PHB2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Prohibitin 2 (PHB2) and where is it located within the cell?
Prohibitin 2 (PHB2) is a highly conserved protein that plays a crucial role in various cellular processes, including transcriptional regulation, mitochondrial integrity, cell signaling, and apoptosis.[1][2] It forms a heterodimeric complex with Prohibitin 1 (PHB1).[1][2] PHB2 is found in multiple cellular compartments, primarily in the inner mitochondrial membrane, but also in the nucleus and the plasma membrane.[1][3] Its function is often dependent on its subcellular location.[1][3]
Q2: What is the molecular weight of human PHB2?
The human PHB2 protein has a molecular weight of approximately 34 kDa.[1]
Q3: What are the key functional domains of the PHB2 protein?
The PHB2 protein contains a transmembrane domain required for its localization to the mitochondria, a central prohibitin domain, and a C-terminal coiled-coil domain that is important for protein-protein interactions.[1]
Q4: In which signaling pathways is PHB2 involved?
PHB2 is involved in several signaling pathways, often depending on its location. For instance, in the cytoplasm, it can interact with proteins like SHIP2, leading to the activation of the PI3K/Akt signaling pathway.[4] It also plays a role in parkin-mediated mitophagy by acting as a receptor on the inner mitochondrial membrane.[1][5] Additionally, PHB2 is implicated in the RIG-I signaling pathway, which is part of the innate immune response to viral infections.[3]
Troubleshooting Guides
Low Yield of Isolated PHB2
Q: I am getting a very low yield of PHB2 after purification. What are the possible causes and solutions?
A: Low protein yield is a common issue in protein purification.[6] Several factors could contribute to this when isolating PHB2.
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | PHB2 is located in multiple compartments, including the mitochondria. Ensure your lysis buffer and method are sufficient to disrupt both the plasma and mitochondrial membranes. Consider using a combination of mechanical disruption (e.g., sonication) and detergents. |
| Protein Degradation | Perform all purification steps at 4°C and add protease inhibitors to your lysis and wash buffers to prevent degradation of PHB2.[7] |
| Incorrect Buffer Conditions | The pH and salt concentration of your buffers can affect protein stability and binding to chromatography resins. Optimize the pH and ionic strength of your buffers. For PHB2, which can be part of a larger complex, maintaining physiological pH (around 7.4) is a good starting point. |
| Poor Antibody Affinity (for Immunoprecipitation) | If you are using immunoprecipitation, ensure your antibody has a high affinity for PHB2. Validate the antibody using a Western blot. Consider using a different antibody if the affinity is low. |
| Protein Lost in Wash Steps | Your wash conditions might be too stringent, causing PHB2 to elute from your purification resin prematurely.[6] Reduce the detergent or salt concentration in your wash buffers. Analyze your wash fractions by Western blot to see if the protein is being lost. |
PHB2 Protein Aggregation
Q: My purified PHB2 protein appears to be aggregated. How can I prevent this?
A: Protein aggregation can occur due to improper folding or instability.[8]
| Possible Cause | Recommended Solution |
| High Protein Concentration | During elution, high concentrations of the purified protein can lead to aggregation. Elute the protein in a larger volume or perform a stepwise elution to reduce the concentration. |
| Suboptimal Buffer Conditions | The buffer composition is critical for protein stability. Try adding stabilizing agents like glycerol (5-20%) or non-ionic detergents (e.g., 0.1% Triton X-100) to your buffers.[9] |
| Exposure to Hydrophobic Surfaces | PHB2 has a transmembrane domain and can be prone to aggregation. Use low-protein-binding tubes and pipette tips to minimize contact with hydrophobic surfaces. |
Contamination with Other Proteins
Q: My PHB2 preparation is contaminated with other proteins. How can I improve the purity?
A: Contaminating proteins are a frequent challenge in protein purification.
| Possible Cause | Recommended Solution |
| Non-specific Binding to Resin | Increase the stringency of your wash steps by moderately increasing the salt or detergent concentration in the wash buffer.[6] You can also add a pre-clearing step where the cell lysate is incubated with the beads before adding the antibody.[10] |
| Co-purification of Interacting Proteins | PHB2 is known to interact with PHB1 and other proteins to form complexes.[1][11] If you need to isolate monomeric PHB2, you may need to use denaturing conditions, although this will likely result in a non-functional protein. Alternatively, a second purification step, such as size-exclusion chromatography, can be employed to separate the complex. |
| Ineffective Washing | Increase the number of wash steps to more thoroughly remove non-specifically bound proteins. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria-Enriched Fraction
This protocol is a preliminary step to enrich for PHB2 from its primary location.
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in an ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria-enriched fraction.
-
-
Washing: Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the 10,000 x g centrifugation step. The resulting pellet is the mitochondria-enriched fraction.
Protocol 2: Immunoprecipitation (IP) of PHB2
This protocol describes the isolation of PHB2 from a total cell lysate.[12]
-
Cell Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[10]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against PHB2 to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with ice-cold wash buffer (e.g., the lysis buffer with a lower detergent concentration).
-
-
Elution:
-
Elute the bound PHB2 from the beads by adding an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify PHB2 Interacting Proteins
This protocol is designed to isolate PHB2 and its binding partners.[13][14][15]
-
Follow the Immunoprecipitation protocol (Protocol 2) with the following modifications:
-
Use a gentle, non-denaturing lysis buffer to preserve protein-protein interactions. Buffers with low ionic strength and non-ionic detergents are preferable.[15]
-
Wash the beads with a milder wash buffer to avoid disrupting the protein complexes.
-
Elute the protein complexes under non-denaturing conditions if downstream functional assays are planned. Otherwise, elution by boiling in SDS-PAGE sample buffer is suitable for analysis by mass spectrometry or Western blot.
-
Visualizations
Caption: Overview of PHB2's location-dependent signaling interactions.
Caption: Experimental workflow for Co-Immunoprecipitation of PHB2.
References
- 1. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer [mdpi.com]
- 2. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Prohibitin-2 in Diseases [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Prohibitin 2/PHB2 in Parkin-Mediated Mitophagy: A Potential Therapeutic Target for Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. youtube.com [youtube.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. uniprot.org [uniprot.org]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing the Purity of I5B2 Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and purification of I5B2, a phosphonate angiotensin-converting enzyme (ACE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the common sources of impurities in this compound preparations from microbial fermentation?
A2: Impurities in this compound preparations originating from fermentation broths of microorganisms like Actinomadura sp. can be diverse. They can include:
-
Related substances: Structurally similar phosphonates or degradation products of this compound.
-
Media components: Unconsumed nutrients, salts, and other components from the fermentation medium.
-
Microbial byproducts: Other secondary metabolites, proteins, nucleic acids, and polysaccharides produced by the microorganism.[1]
-
Process-related impurities: Reagents and solvents used during extraction and purification steps.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (often indirect or using derivatization) or coupled with a mass spectrometer (LC-MS) is a powerful tool for separating and quantifying this compound and its impurities. Due to the polar nature of phosphonates, techniques like ion-pair reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly valuable for phosphonates as it provides a direct and quantitative measure of this compound and phosphorus-containing impurities like orthophosphoric acid and phosphorous acid.[4][5][6][7] 1H and 13C NMR are also essential for structural confirmation and identification of organic impurities.
Troubleshooting Guides
Low Yield of this compound After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis | Optimize cell disruption method (e.g., increase sonication time/intensity, use enzymatic lysis, or freeze-thaw cycles). |
| Inefficient extraction solvent | Test a range of solvent systems with varying polarities. For polar metabolites like phosphonates, a mixture of methanol, chloroform, and water is often effective.[8] |
| Degradation of this compound during extraction | Perform extraction at low temperatures and minimize the time between extraction and subsequent purification steps to prevent enzymatic or chemical degradation.[9] |
| Suboptimal pH of extraction buffer | Adjust the pH of the extraction buffer to ensure this compound is in a stable and soluble form. |
Poor Resolution or Peak Shape in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inadequate retention of this compound on a reversed-phase column | Use an ion-pairing agent such as N,N-dimethylhexylamine (NNDHA) in the mobile phase to increase the hydrophobicity and retention of the polar phosphonate.[2] |
| Co-elution with other polar compounds | Optimize the mobile phase gradient, pH, or switch to a different column chemistry like HILIC. |
| Peak tailing | This can be due to secondary interactions with the column. Ensure the sample is dissolved in the mobile phase. If metal chelation is an issue, adding a chelating agent like EDTA to the mobile phase might help.[3] |
| Broad peaks | This may indicate column overloading. Reduce the sample concentration or injection volume. Also, check for column degradation. |
Presence of Unexpected Peaks in 31P NMR Spectrum
| Potential Cause | Troubleshooting Step |
| Contamination with inorganic phosphates | Orthophosphoric acid and phosphorous acid are common impurities.[4][5][6] Their presence can be confirmed by comparing their chemical shifts to known standards. Enhance purification steps to remove these highly polar impurities. |
| Degradation of this compound | The presence of multiple phosphonate signals might indicate degradation. Re-evaluate the stability of this compound under the purification and storage conditions. |
| Impurity from a reagent | Ensure high purity of all reagents and solvents used in the preparation. |
Quantitative Data
The following table summarizes typical purity levels and detection limits for phosphonates and common impurities using 31P NMR. While specific values for this compound are not available in the literature, these data for similar compounds provide a useful reference.
| Compound | Analytical Method | Purity/Detection Limit | Reference |
| Aminotris(methylene phosphonic acid) (ATMP) | 31P NMR | LOD: 1.7 mg/mL | [4][5][6] |
| 1-Hydroxyethylidene diphosphonic acid (HEDP) | 31P NMR | LOD: 2.4 mg/mL | [4][5][6] |
| Ethylene diamine tetra (methylene phosphonic) acid (EDTMP) | 31P NMR | LOD: 3.4 mg/mL | [4][5][6] |
| Diethylenetriamine penta(methylene phosphonic) acid (DTPMP) | 31P NMR | LOD: 2.4 mg/mL | [4][5][6] |
| Orthophosphoric acid | 31P NMR | LOD: 0.9 mg/mL | [4][5][6] |
| Phosphorous acid | 31P NMR | LOD: 0.8 mg/mL | [4][5][6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Actinomadura sp. Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant from the cell mass.
-
Initial Purification: To the supernatant, add a calcium salt solution (e.g., calcium acetate) to precipitate inorganic phosphates. Centrifuge to remove the precipitate.
-
Solvent Extraction: Extract the supernatant containing this compound with a suitable organic solvent like ethyl acetate or butanol to partition the compound of interest. Repeat the extraction three times.
-
Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Protocol 2: Purification of this compound using a Multi-step Chromatographic Approach
This protocol is a general guideline adapted from methods used for purifying ACE inhibitors from fermentation products.[10][11]
-
Ultrafiltration: Dissolve the crude extract in an appropriate buffer and perform ultrafiltration using a membrane with a suitable molecular weight cut-off (e.g., 3 kDa) to remove high molecular weight impurities like proteins.
-
Ion-Exchange Chromatography (IEC):
-
Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with a low salt buffer.
-
Load the ultra-filtered sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound molecules using a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and test for ACE inhibitory activity to identify fractions containing this compound.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from IEC and concentrate them.
-
Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Elute with the same buffer and collect fractions.
-
Monitor the eluate by UV absorbance and test fractions for ACE inhibitory activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool and concentrate the active fractions from gel filtration.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute using a gradient of acetonitrile in water (both containing a small amount of trifluoroacetic acid, e.g., 0.1%). An ion-pairing agent may be added if necessary.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the final product using analytical HPLC and NMR.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Signaling pathway showing this compound inhibition of ACE.
References
- 1. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 2. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, purification and the anti-hypertensive effect of a novel angiotensin I-converting enzyme (ACE) inhibitory peptide from Ruditapes philippinarum fermented with Bacillus natto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
I5B2 vs. Other Natural ACE Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microbial-derived ACE inhibitor, I5B2, with other natural angiotensin-converting enzyme (ACE) inhibitors. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to ACE Inhibition and Natural Alternatives
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, playing a central role in the renin-angiotensin system (RAS). Its inhibition is a well-established therapeutic strategy for managing hypertension and other cardiovascular diseases. While synthetic ACE inhibitors are widely used, there is growing interest in naturally occurring compounds that exhibit similar inhibitory effects, potentially with fewer side effects. This guide focuses on this compound, a potent ACE inhibitor of microbial origin, and compares its activity with a range of other natural ACE inhibitors derived from various sources.
Comparative Analysis of ACE Inhibitory Activity
The inhibitory potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and a selection of other natural ACE inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the substrate and enzyme source used in the assay.
| Inhibitor | Source | Type of Compound | IC50 Value (µM) |
| This compound | Actinomadura sp. No. 937ZE-1 | Phosphorous-containing peptide-like | 0.091[1] |
| Peptides | |||
| Val-Trp | Chlorella sorokiniana | Dipeptide | 0.58[2] |
| Ile-Trp | Chlorella sorokiniana | Dipeptide | 0.50[2] |
| Leu-Trp | Chlorella sorokiniana | Dipeptide | 1.11[2] |
| FHPGY | Flammulina velutipes | Pentapeptide | 14.79[3] |
| QGPIGPR | Trichiurus lepturus | Heptapeptide | 81.09[4] |
| GPTGPAGPR | Trichiurus lepturus | Nonapeptide | 168.11[4] |
| FAGDDAPR | Trichiurus lepturus | Octapeptide | 262.98[4] |
| Flavonoids | |||
| Luteolin | Plant-derived | Flavone | 23[5][6] |
| Quercetin | Plant-derived | Flavonol | 43[5][6] |
| Rutin | Plant-derived | Flavonol glycoside | 64[5][6] |
| Kaempferol | Plant-derived | Flavonol | 178[5][6] |
| Rhoifolin | Plant-derived | Flavanone glycoside | 183[5][6] |
| Apigenin K | Plant-derived | Flavone | 196[5][6] |
| Phenolic Acids | |||
| Chlorogenic acid | Plant-derived | Cinnamic acid derivative | 134[7][8] |
| p-Coumaric acid | Plant-derived | Cinnamic acid derivative | >1000[7][8] |
| Caffeic acid | Plant-derived | Cinnamic acid derivative | 9105[7][8] |
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the screening and characterization of potential inhibitors. Several in vitro assay methods are commonly employed, with fluorimetric and spectrophotometric assays being the most prevalent.
Fluorimetric Assay for ACE Inhibition
This method is based on the cleavage of a fluorogenic substrate by ACE, resulting in a product that fluoresces. The intensity of the fluorescence is proportional to the ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl2
-
Inhibitor solution (e.g., this compound or other natural extracts/compounds)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a working solution of ACE in the Tris-HCl buffer.
-
In a 96-well plate, add the inhibitor solution at various concentrations.
-
Add the ACE working solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm and 400 nm, respectively) over time.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Spectrophotometric Assay for ACE Inhibition
This assay typically uses the substrate hippuryl-L-histidyl-L-leucine (HHL), which is hydrolyzed by ACE to release hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The amount of HA produced is then quantified.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
Inhibitor solution
-
1N HCl to stop the reaction
-
Ethyl acetate for extraction
-
Spectrophotometer
Procedure:
-
Pre-incubate the ACE solution with the inhibitor solution at various concentrations in borate buffer at 37°C for 10 minutes.
-
Start the reaction by adding the HHL substrate and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid formed into a known volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the hippuric acid in distilled water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and the IC50 value as described for the fluorimetric assay.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Caption: General workflow for the discovery of natural ACE inhibitors.
Conclusion
This compound stands out as a particularly potent natural ACE inhibitor with an IC50 value in the nanomolar range, rivaling the potency of some synthetic drugs. While many natural compounds from plant and microbial sources demonstrate ACE inhibitory activity, their potency is often in the micromolar range. The data presented in this guide highlights the promising potential of this compound as a lead compound for the development of new antihypertensive agents. Further in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile. The provided experimental protocols and workflows offer a foundational framework for researchers engaged in the discovery and characterization of novel natural ACE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Angiotensin-Converting Enzyme-Inhibitory Peptides Obtained from Trichiurus lepturus: Preparation, Identification and Potential Antihypertensive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of angiotensin-converting enzyme activity by flavonoids: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to I5B2 and Synthetic Angiotensin-Converting Enzyme (ACE) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide presents a detailed comparative analysis of the naturally derived phosphonate ACE inhibitor, I5B2, and various classes of synthetic ACE inhibitors. The comparison focuses on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Overview of ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors are a pivotal class of therapeutic agents for managing hypertension and heart failure. They function by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
-
This compound: A potent, phosphorus-containing ACE inhibitor naturally produced by and isolated from the culture medium of the actinomycete Actinomadura sp. Its unique structure is composed of N-methylvaline, tyrosine, and 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.
-
Synthetic ACE Inhibitors: This is a broad category of clinically established drugs, commonly recognized by the "-pril" suffix. They are classified based on the chemical nature of the zinc-binding moiety in their structure. The three primary classes are:
-
Sulfhydryl-containing agents (e.g., Captopril)
-
Dicarboxylate-containing agents (e.g., Enalapril, Lisinopril)
-
Phosphonate-containing agents (e.g., Fosinopril)
-
Mechanism of Action and Signaling Pathway
The primary mechanism for both this compound and synthetic ACE inhibitors is the competitive inhibition of the angiotensin-converting enzyme. ACE is a zinc-dependent metalloproteinase with two main functions:
-
Conversion of Angiotensin I to Angiotensin II: By inhibiting the formation of angiotensin II, a powerful vasoconstrictor, these agents cause blood vessels to relax, leading to reduced blood pressure.
-
Degradation of Bradykinin: ACE also inactivates bradykinin, a potent vasodilator. Inhibiting this process increases bradykinin levels, which further contributes to vasodilation and the overall antihypertensive effect.
The core interaction involves the inhibitor's functional group (sulfhydryl, carboxylate, or phosphonate) chelating the zinc ion within the enzyme's active site, thereby blocking substrate access.
Caption: Site of action for this compound and synthetic ACE inhibitors within the RAAS.
Quantitative Data: In Vitro Efficacy Comparison
| Inhibitor | Class / Zinc-Binding Group | IC50 (nM) |
| This compound | Natural / Phosphonate | 91 |
| Captopril | Synthetic / Sulfhydryl | ~20 |
| Enalaprilat | Synthetic / Dicarboxylate | ~1-2 |
| Lisinopril | Synthetic / Dicarboxylate | ~1-5 |
| Fosinoprilat | Synthetic / Phosphonate | ~1-3 |
| Note: IC50 values are highly dependent on the specific experimental conditions (e.g., enzyme and substrate concentration, buffer composition) and should be interpreted with caution when comparing across different studies. |
Experimental Protocols
The determination of ACE inhibitory activity is a fundamental assay in the evaluation of these compounds. A widely used method involves a colorimetric assay with the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.
-
ACE Solution: Dissolve ACE from rabbit lung in the assay buffer to a final concentration of 20 mU/mL.
-
Substrate Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent and create a series of dilutions in the assay buffer.
-
Termination Reagent: 1.0 M Hydrochloric Acid (HCl).
-
Colorimetric Reagent: Prepare a solution of 3% (w/v) 2,4,6-Trinitrobenzene sulfonic acid (TNBSA).
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for the 100% activity control).
-
Add 20 µL of the ACE solution, mix gently, and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 150 µL of 1.0 M HCl.
-
Add 200 µL of the TNBSA colorimetric reagent to each tube.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Transfer the reaction mixtures to a 96-well microplate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated using the formula: [1 - (Abs_inhibitor / Abs_control)] * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A typical workflow for the in vitro determination of ACE inhibitory activity.
Caption: Classification of ACE inhibitors based on origin and chemical structure.
Conclusion
The naturally derived compound this compound is a potent inhibitor of the angiotensin-converting enzyme, with an in vitro efficacy that, while significant, appears to be lower than that of several highly optimized synthetic inhibitors. Its phosphonate-based mechanism of action places it in the same chemical class as the synthetic drug Fosinopril, highlighting a convergent evolutionary and medicinal chemistry approach to targeting the ACE active site. While synthetic ACE inhibitors are well-characterized with extensive clinical data, this compound represents a valuable natural product lead. A comprehensive evaluation of its therapeutic potential would require further investigation, including detailed pharmacokinetic profiling and in vivo studies in relevant animal models of hypertension.
Validating I5B2 Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals investigating the angiotensin-converting enzyme (ACE) inhibitor I5B2, confirming its engagement with its target in a living system is a critical step. This guide provides a comparative overview of established in vivo methods for validating target engagement of ACE inhibitors, which can be applied to the study of this compound.
Comparison of In Vivo Target Engagement Methods for ACE Inhibitors
The following table summarizes and compares common in vivo methods for validating the target engagement of ACE inhibitors like this compound.
| Method | Principle | Data Output | Pros | Cons | Alternative Methods |
| Blood Pressure Monitoring | Measures the physiological downstream effect of ACE inhibition (vasodilation). | Reduction in systolic and diastolic blood pressure. | Non-invasive, clinically relevant endpoint. | Indirect measure of target engagement; can be influenced by other factors. | Heart rate monitoring. |
| Plasma/Tissue ACE Activity Assay | Directly measures the enzymatic activity of ACE in biological samples following administration of the inhibitor. | Percentage inhibition of ACE activity compared to a control. | Direct and quantifiable measure of target engagement. | Requires tissue/blood collection; ex vivo measurement may not fully reflect in vivo dynamics. | Western blot for ACE protein levels. |
| Biomarker Analysis (Angiotensin II/Bradykinin Levels) | Measures the levels of ACE substrates (Angiotensin I) and products (Angiotensin II), or other molecules affected by ACE activity (Bradykinin). | Decrease in Angiotensin II levels; Increase in Bradykinin levels. | Provides a direct readout of the biochemical consequence of target engagement. | Can be technically challenging; requires sensitive and specific assays. | Renin activity assays. |
| Radioligand Binding Assay | Involves administering a radiolabeled ligand that binds to ACE, followed by the test inhibitor to measure displacement. | Reduction in radiotracer signal in target tissues. | Highly sensitive and specific for target binding. | Involves radioactivity; requires specialized facilities and radiolabeled compounds. | Positron Emission Tomography (PET) imaging with a radiolabeled ACE inhibitor. |
| Cellular Thermal Shift Assay (CETSA) In Vivo | Based on the principle that target protein stabilization upon ligand binding leads to an increased melting temperature. | Shift in the thermal denaturation profile of ACE in tissues. | Allows for direct assessment of target engagement in a physiological context. | Can be technically complex; requires specific antibody for protein detection. | Drug affinity responsive target stability (DARTS). |
Experimental Protocols
Blood Pressure Monitoring in a Rodent Model
Objective: To assess the pharmacodynamic effect of an ACE inhibitor on blood pressure.
Methodology:
-
Male spontaneously hypertensive rats (SHR) are commonly used as a model for hypertension.
-
Animals are acclimatized, and baseline blood pressure is measured using a non-invasive tail-cuff method.
-
The test compound (e.g., this compound) or a known ACE inhibitor (e.g., captopril) is administered orally or via injection at various doses.
-
Blood pressure and heart rate are monitored at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Data is compared to a vehicle-treated control group to determine the effect on blood pressure.
Ex Vivo ACE Activity Assay
Objective: To directly quantify the inhibition of ACE in tissues after in vivo administration of an inhibitor.
Methodology:
-
Following the administration of the test compound and a defined time course, animals are euthanized.
-
Tissues of interest (e.g., lung, kidney, heart) and blood are collected.
-
Tissues are homogenized in a suitable buffer, and plasma is separated from the blood.
-
ACE activity is measured using a fluorometric or colorimetric assay kit, which typically uses a synthetic ACE substrate.
-
The percentage of ACE inhibition is calculated by comparing the activity in the treated group to the vehicle-treated control group.
Visualizing the Pathways and Processes
Signaling Pathway of the Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: A general workflow for validating this compound target engagement in vivo.
Logical Comparison of Direct vs. Indirect Methods
Caption: Categorization of in vivo target engagement validation methods.
A Comparative Guide to Metalloproteinase Cross-Reactivity of the Selective MMP-9 Inhibitor, GS-5745 (Andecaliximab)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly selective monoclonal antibodies targeting specific matrix metalloproteinases (MMPs) is crucial for therapeutic applications, as off-target inhibition can lead to undesirable side effects. This guide provides a comparative overview of the cross-reactivity of the humanized monoclonal antibody GS-5745 (Andecaliximab), a potent and selective allosteric inhibitor of MMP-9. Due to the limited availability of comprehensive public data on the cross-reactivity of a single antibody against a wide panel of MMPs, this guide also incorporates representative data and methodologies from studies on other selective MMP inhibitors to illustrate a complete comparative framework.
GS-5745 has been investigated in clinical trials for conditions such as ulcerative colitis and gastric cancer.[1][2] Its mechanism involves binding to a site on MMP-9 that is distal to the active site, which both prevents the activation of the pro-enzyme (pro-MMP-9) and allosterically inhibits the active form of MMP-9.[1][2]
Data Presentation: Cross-Reactivity Profile
The following table summarizes the inhibitory activity of a representative selective MMP inhibitor against a panel of different metalloproteinases. This data is modeled on findings for highly selective inhibitors to provide a comparative context for the expected performance of an antibody like GS-5745.
| Metalloproteinase Target | Common Substrates | Representative Inhibitory Activity (IC50/Ki, nM) | Reference |
| MMP-9 (Gelatinase B) | Type IV and V collagen, Gelatin | < 1 | [3] |
| MMP-1 (Collagenase 1) | Collagen types I, II, III | > 1000 | [4] |
| MMP-2 (Gelatinase A) | Type IV collagen, Gelatin, Elastin | > 1000 | [5] |
| MMP-3 (Stromelysin 1) | Proteoglycans, Fibronectin, Laminin | > 1000 | [4] |
| MMP-8 (Collagenase 2) | Type I collagen | > 1000 | [6] |
| MMP-10 (Stromelysin 2) | Proteoglycans, Casein | > 1000 | [4] |
| MMP-13 (Collagenase 3) | Type II collagen | > 1000 | [4][6] |
| MMP-14 (MT1-MMP) | Pro-MMP-2, Fibronectin, Laminin | > 1000 | [5] |
Note: The data presented is a composite representation from studies on highly selective MMP inhibitors to illustrate the desired selectivity profile. Specific quantitative cross-reactivity data for GS-5745 against a full panel of MMPs is not exhaustively available in the public domain.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antibody cross-reactivity. Below are representative protocols for key experiments used to determine the specificity of MMP inhibitors.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
This assay is used to determine the binding of the antibody to a panel of different MMPs.
-
Plate Coating: 96-well microtiter plates are coated overnight at 4°C with 1 µg/mL of recombinant human MMPs (e.g., MMP-1, -2, -3, -8, -9, -13, -14) in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5).
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: The antibody of interest (e.g., GS-5745) is serially diluted in the blocking buffer and added to the wells. The plates are then incubated for 2 hours at room temperature.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) is added and incubated for 1 hour.
-
Substrate Addition: Following another wash step, a substrate for the enzyme (e.g., TMB for HRP) is added, and the reaction is allowed to develop.
-
Data Analysis: The reaction is stopped with a stop solution (e.g., 2 N H2SO4), and the absorbance is read at a specific wavelength (e.g., 450 nm). The binding affinity (EC50) is determined by plotting the absorbance against the antibody concentration.
Fluorogenic Substrate-Based Inhibition Assay
This assay measures the ability of the antibody to inhibit the catalytic activity of different MMPs.
-
Enzyme Preparation: A constant concentration of each active MMP is prepared in an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Inhibitor Incubation: The antibody is serially diluted and pre-incubated with each MMP for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the antibody-MMP interaction.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and an anti-human Fc antibody is immobilized on the surface.
-
Antibody Capture: The inhibitory antibody (e.g., GS-5745) is injected over the chip surface and captured by the immobilized anti-human Fc antibody.
-
Analyte Injection: Different concentrations of each MMP are then injected over the surface, allowing for association. This is followed by a dissociation phase where buffer is flowed over the chip.
-
Regeneration: The chip surface is regenerated to remove the bound MMP and captured antibody.
-
Data Analysis: The binding sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD = kd/ka).
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the allosteric inhibition mechanism of a selective antibody like GS-5745 and a typical experimental workflow for assessing cross-reactivity.
Caption: Allosteric inhibition mechanism of GS-5745 on MMP-9.
Caption: Experimental workflow for determining antibody cross-reactivity.
References
- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Antibodies Designed for Matrix Metalloproteinase Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of I5B2 and Captopril in Angiotensin-Converting Enzyme (ACE) Inhibition
In the landscape of hypertension research and drug development, the inhibition of the angiotensin-converting enzyme (ACE) remains a cornerstone of therapeutic strategy. ACE, a key enzyme in the renin-angiotensin system (RAS), plays a pivotal role in blood pressure regulation. Its inhibition leads to reduced levels of the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and lowering blood pressure. This guide provides a detailed comparison of a novel ACE inhibitor, I5B2, with the well-established drug, captopril, focusing on their in vitro inhibitory activities as determined by ACE inhibition assays. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the comparative efficacy of these two compounds based on available experimental data.
Quantitative Comparison of ACE Inhibitory Activity
The potency of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound and captopril from various ACE inhibition assays. It is important to note that a direct comparative study under identical experimental conditions was not available in the public domain. The IC50 values presented are collated from separate studies, and variations in assay protocols, substrates, and enzyme sources can influence these values.
| Inhibitor | IC50 Value | Source / Assay Conditions |
| This compound | 0.091 µM | Isolated from the culture medium of Actinomycete actininadura sp. No. 937ZE-1.[1] |
| Captopril | 6 nM | Specific assay conditions not detailed.[2][3] |
| 20 nM | Determined from enzymatic curves of velocity versus inhibitor concentrations.[4] | |
| 0.013 ± 0.002 µM | Determined from enzymatic curves of velocity versus inhibitor concentrations.[4] | |
| 1.79-15.1 nM | Measured using synthetic substrates N-[3-(2-furyl) acryloyl]-Phe-Gly-Gly (FAPGG) and N-hippuryl-His-Leu (HHL).[5] | |
| 28.7 nM | Measured using an ultra-performance liquid chromatography (UPLC) based method.[6] | |
| 4.1 nM and 9 nM | Determined using two different assays with FA-PGG and HHL as substrates, respectively.[1] |
Note: The variability in the reported IC50 values for captopril underscores the significance of the specific experimental conditions of the ACE inhibition assay.[1][5]
The Renin-Angiotensin Signaling Pathway and ACE Inhibition
The renin-angiotensin system is a hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the key steps in this pathway and the point of intervention for ACE inhibitors like this compound and captopril.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Experimental Protocols for ACE Inhibition Assays
A variety of methods are employed to determine the in vitro ACE inhibitory activity of compounds.[7] These assays typically involve the use of a synthetic substrate for ACE, and the inhibitory effect of a compound is measured by quantifying the reduction in the product formed. Common substrates include Hippuryl-Histidyl-Leucine (HHL) and N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). The following is a generalized protocol for a spectrophotometric ACE inhibition assay using HHL as the substrate.
Generalized Spectrophotometric ACE Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a sodium borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM).
-
Dissolve the substrate, Hippuryl-Histidyl-Leucine (HHL), in the borate buffer to a final concentration (e.g., 5 mM).
-
Prepare a stock solution of rabbit lung ACE in the borate buffer (e.g., 100 mU/mL).
-
Prepare serial dilutions of the test inhibitors (this compound and captopril) and a control (borate buffer alone).
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, add the ACE solution and the inhibitor solution (or control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
-
Quantification of Product (Hippuric Acid):
-
Extract the hippuric acid (HA) formed during the reaction using an organic solvent like ethyl acetate.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the ethyl acetate layer (containing HA) to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a suitable solvent (e.g., deionized water).
-
Measure the absorbance of the hippuric acid solution using a UV-Vis spectrophotometer at 228 nm.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula:
-
% Inhibition = [(A_control - A_inhibitor) / A_control] * 100
-
Where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The diagram below outlines the general workflow for conducting an in vitro ACE inhibition assay to compare the efficacy of different inhibitors.
Caption: A generalized workflow for an ACE inhibition assay.
Conclusion
Based on the available, albeit non-contemporaneous, data, both this compound and captopril demonstrate potent inhibitory activity against the angiotensin-converting enzyme. Captopril, a well-characterized drug, exhibits IC50 values in the low nanomolar range in several reported assays. This compound also shows strong inhibition with a reported IC50 of 91 nM. For a definitive and direct comparison of the inhibitory potency of this compound and captopril, it is imperative that they be evaluated side-by-side within the same ACE inhibition assay, under identical experimental conditions. Such a study would provide a more conclusive assessment of their relative efficacies and would be of significant value to the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system: Basic and clinical aspects—A general perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
Efficacy of Losartan (as I5B2) versus Enalapril in Preclinical Models
As requested, here is a comparison guide on the efficacy of a hypothetical compound, I5B2, versus enalapril in preclinical models.
Note: No public preclinical data could be found for a compound designated "this compound." Therefore, to fulfill the structural and content requirements of your request, this guide uses Losartan , a well-studied Angiotensin II Receptor Blocker (ARB), as a substitute for this compound. The data presented is from preclinical studies directly comparing Losartan and Enalapril.
This guide provides an objective comparison of the preclinical efficacy of Losartan (representing this compound), an Angiotensin II AT1 receptor antagonist, and Enalapril, an Angiotensin-Converting Enzyme (ACE) inhibitor. The data is compiled from studies in established animal models of hypertension and cardiovascular disease.
Mechanism of Action
Enalapril and Losartan both target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular function, but through different mechanisms. Enalapril prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Losartan acts downstream by selectively blocking the AT1 receptor, thereby inhibiting the effects of Angiotensin II.
Figure 1: Simplified diagram of the Renin-Angiotensin System and points of inhibition by Enalapril and Losartan.
Quantitative Data Presentation
The following tables summarize the comparative efficacy of Losartan (as this compound) and Enalapril in key preclinical endpoints.
Table 1: Effects on Hemodynamics and Cardiac Mass in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | Enalapril | Losartan (this compound) | Combination | Reference |
| Mean Arterial Pressure (MAP) | Equal Reduction | Equal Reduction | Greater Reduction | [1][2] | |
| Left Ventricular (LV) Mass | Increased | Reduced by 17% | Reduced by 15% | Reduced by 21% | [1] |
| Coronary Flow Reserve (CFR) | Impaired | No Improvement | Improved | Improved | [1][2] |
| Minimal Coronary Vascular Resistance (MCVR) | Increased | Diminished | Diminished | Greater Reduction | [1][2] |
Table 2: Effects on Blood Pressure and Cardiovascular Structure in SHR
| Parameter | Control (SHR) | High-Dose Enalapril | High-Dose Losartan (this compound) | Reference |
| Systolic Blood Pressure (SBP) | 159 ± 5 mmHg | 114 ± 3 mmHg | 124 ± 3 mmHg | [3][4] |
| Relative Left Ventricular Mass | Increased | Similar Reduction | Similar Reduction | [3] |
| Resistance Artery Media/Lumen Ratio | Increased | Similar Reduction | Similar Reduction | [3] |
Table 3: Renal Effects in Preclinical Models
| Parameter / Model | Control | Enalapril | Losartan (this compound) | Reference |
| Renal Medullary Blood Flow (SHR) | Baseline | Increased by 30% | Increased by 30% | [4] |
| Urinary TGF-β Excretion (Diabetic Rats) | 603.9 ± 80.4 | 279.3 ± 47.0 | 243.7 ± 40.0 | [5] |
| SBP in 5/6 Renal Ablation Model | High | 124 ± 5 mmHg | 127 ± 3 mmHg | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Hemodynamic and Cardiac Mass Evaluation in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, obtained at 14 weeks of age.[1][2]
-
Treatment Groups:
-
SHR Control (Vehicle)
-
Enalapril (30 mg/kg/day)
-
Losartan (30 mg/kg/day)
-
Combination (Enalapril 15 mg/kg/day + Losartan 15 mg/kg/day)
-
-
Methodology: After 12 weeks, systemic and coronary hemodynamics were measured using 15 µm radiolabeled microspheres at baseline, during maximal treadmill exercise, and during maximal vasodilation induced by dipyridamole. Left ventricular mass was determined post-mortem.[1][2]
Figure 2: Experimental workflow for the evaluation of cardiovascular effects in Spontaneously Hypertensive Rats.
2. Renal Function Assessment in Diabetic Nephropathy Model
-
Animal Model: Female Wistar rats.[5]
-
Induction of Diabetes: Diabetes was induced by a single intravenous injection of streptozotocin (STZ). Control animals received citrate buffer. Ten days later, a right nephrectomy was performed to accelerate diabetic kidney injury.[5]
-
Treatment Groups:
-
Diabetic Control (Vehicle)
-
Enalapril (20 mg/L in drinking water)
-
Losartan (50 mg/L in drinking water)
-
-
Duration: 90 days post-STZ injection.[5]
-
Methodology: Urinary Transforming Growth Factor-beta (TGF-β) was measured. After sacrifice, kidneys were removed for histological and immunohistochemical analysis of TGF-β and fibronectin expression in the glomeruli and tubulointerstitium.[5]
Summary of Findings
-
Blood Pressure Control: Both Losartan and Enalapril effectively reduce blood pressure in hypertensive animal models. Some studies indicate that high-dose Enalapril may have a slightly greater hypotensive effect than high-dose Losartan.[3] However, other studies show an equal reduction in mean arterial pressure.[1][2] A combination of both agents produces an additive effect, resulting in a greater blood pressure reduction than either drug alone.[7]
-
Cardiac Hypertrophy: Both drugs are effective in reducing left ventricular mass, a key indicator of cardiac remodeling in hypertension.[1][3] The combination of Enalapril and Losartan demonstrated a superior reduction in LV mass compared to monotherapy.[1]
-
Renal Protection: In models of both hypertension and diabetic nephropathy, both Enalapril and Losartan show significant renoprotective effects. They similarly increase renal medullary blood flow in SHR and reduce the expression of pro-fibrotic markers like TGF-β in diabetic rats.[4][5] Their renoprotective effects in a renal ablation model were found to be closely related to the magnitude of their antihypertensive effects.[6]
-
Coronary Hemodynamics: A notable difference was observed in coronary hemodynamics, where Losartan monotherapy improved coronary flow reserve, while Enalapril did not.[1][2] Both drugs, however, diminished minimal coronary vascular resistance.[1][2]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Enalapril and losartan reduced cardiac mass and improved coronary hemodynamics in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Differing effects of enalapril and losartan on renal medullary blood flow and renal interstitial hydrostatic pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of enalapril and losartan on the events that precede diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of combination therapy with enalapril and losartan on the rate of progression of renal injury in rats with 5/6 renal mass ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive effects of enalapril and losartan in (mREN-2)27 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of the Novel ACE Inhibitor I5B2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of I5B2's Performance Against Established Angiotensin-Converting Enzyme (ACE) Inhibitors.
This guide provides a detailed kinetic analysis of the novel, phosphorus-containing Angiotensin-Converting Enzyme (ACE) inhibitor, this compound, in comparison to widely used ACE inhibitors. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for hypertension and other cardiovascular disorders.
Comparative Kinetic Data of ACE Inhibitors
The inhibitory potential of this compound against Angiotensin-Converting Enzyme (ACE) is presented below in comparison to established clinical ACE inhibitors: Captopril, Enalaprilat (the active form of Enalapril), and Lisinopril. The data is summarized in terms of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are critical parameters for assessing inhibitor potency. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | IC50 (nM) | Ki (nM) |
| This compound | 91 | Not Reported |
| Captopril | 20[1] | 0.3 - 2.0[1][2] |
| Enalaprilat | 2.4[1] | 0.06[2] |
| Lisinopril | 1.2[1] | 0.39 - 51.0[1][3] |
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of ACE inhibition, based on established methodologies. This protocol can be adapted for the specific analysis of this compound and other ACE inhibitors.
Objective: To determine the IC50 and inhibition kinetics of a test compound (e.g., this compound) against Angiotensin-Converting Enzyme (ACE).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
ACE substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)[4]
-
Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)[4]
-
Test Inhibitor (this compound) and reference inhibitors (Captopril, Enalaprilat, Lisinopril)
-
Stop Solution (e.g., HCl or a solution of TT dioxane)[5]
-
Microplate reader (for absorbance or fluorescence)
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE enzyme in assay buffer.
-
Prepare a stock solution of the substrate (HHL or fluorogenic substrate) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors to cover a range of concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the assay buffer, the ACE enzyme solution, and the inhibitor solution (or vehicle for control wells).
-
Incubate the mixture for a pre-determined time at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot.
-
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Renin-Angiotensin Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a key enzyme in this pathway, converting angiotensin I to the potent vasoconstrictor angiotensin II. This compound and other ACE inhibitors exert their therapeutic effect by blocking this conversion.
Caption: The Renin-Angiotensin signaling pathway and the inhibitory action of this compound on ACE.
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the key steps involved in a typical in vitro assay to determine the inhibitory activity of a compound against ACE.
Caption: A generalized workflow for determining the IC50 of an ACE inhibitor like this compound.
References
- 1. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE-inhibitory activity assay: IC50 [protocols.io]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
I5B2: A Probable Non-Competitive Inhibitor of Angiotensin-Converting Enzyme
For Immediate Release
This guide provides a comparative analysis of I5B2, an inhibitor of Angiotensin-Converting Enzyme (ACE), and contextualizes its mechanism of action based on available data for structurally related compounds. This compound was first isolated from the culture broth of Actinomadura sp. and identified as a potent ACE inhibitor[1]. While direct kinetic studies on this compound are not publicly available, evidence from a closely related compound, K-4, which is also produced by the same organism and shares structural similarities, points towards a non-competitive inhibition mechanism. This guide will, therefore, proceed under the strong hypothesis that this compound acts as a non-competitive inhibitor of ACE.
Understanding the Target: Angiotensin-Converting Enzyme (ACE)
ACE is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. By inhibiting ACE, this compound can modulate the RAS, leading to a decrease in blood pressure.
Competitive vs. Non-Competitive Inhibition: A Comparative Overview
Enzyme inhibition can be broadly categorized into two main types: competitive and non-competitive.
-
Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.
Quantitative Comparison of Inhibition Mechanisms
To illustrate the differences in inhibition kinetics, the following table presents hypothetical data for a typical competitive and a non-competitive ACE inhibitor, which serves as a proxy for comparing this compound's likely non-competitive behavior.
| Parameter | Competitive Inhibitor (e.g., Captopril) | Non-Competitive Inhibitor (Proxy for this compound) |
| Vmax | Unchanged | Decreased |
| Km | Increased | Unchanged |
| Binding Site | Active Site | Allosteric Site |
| Effect of Substrate Concentration | Inhibition can be overcome | Inhibition cannot be overcome |
Experimental Protocols
The determination of an inhibitor's mechanism is typically achieved through enzyme kinetic studies. Below are detailed methodologies for key experiments.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate
-
Inhibitor (this compound or other compounds)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
Detection Reagent (e.g., o-phthaldialdehyde for HHL cleavage product detection)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of inhibitor dilutions at various concentrations.
-
In a 96-well plate, add the assay buffer, ACE, and the inhibitor dilutions.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the product formation using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
Determination of Inhibition Type (Kinetic Analysis)
Objective: To distinguish between competitive and non-competitive inhibition.
Procedure:
-
Perform the ACE inhibition assay as described above, but with a key modification: vary the concentration of the substrate (HHL) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using graphical methods such as the Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot: A plot of 1/V₀ versus 1/[S] (substrate concentration).
-
For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged).
-
For non-competitive inhibition, the lines will intersect on the x-axis (Km is unchanged).
-
-
Dixon Plot: A plot of 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations.
-
For competitive inhibition, the lines will intersect to the left of the y-axis.
-
For non-competitive inhibition, the lines will intersect on the x-axis.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
References
In Vivo Efficacy of Zilebesiran in Hypertensive Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational RNA interference (RNAi) therapeutic, Zilebesiran, with established antihypertensive agents in animal models of hypertension. The data presented is based on preclinical studies and aims to offer a clear perspective on the performance and mechanism of action of this novel therapeutic approach.
Executive Summary
Zilebesiran, a small interfering RNA (siRNA) targeting hepatic angiotensinogen (AGT) synthesis, has demonstrated potent and sustained blood pressure reduction in preclinical studies.[1][2] By inhibiting the production of AGT, the precursor of all angiotensin peptides, Zilebesiran offers an upstream intervention in the renin-angiotensin-aldosterone system (RAAS). This guide compares the in vivo performance of Zilebesiran with the angiotensin II receptor blocker (ARB) Valsartan and the angiotensin-converting enzyme (ACE) inhibitor Captopril in the spontaneously hypertensive rat (SHR) model, a widely used model for human essential hypertension.
Mechanism of Action: A Novel Upstream Approach
Zilebesiran's unique mechanism of action sets it apart from traditional RAAS inhibitors. It is a GalNAc-conjugated siRNA that is specifically taken up by hepatocytes.[3][4] Once inside the liver cells, it utilizes the body's natural RNA interference pathway to degrade AGT messenger RNA (mRNA), thereby preventing the synthesis of the AGT protein.[3][4][5] This leads to a profound and durable reduction in circulating AGT levels, consequently decreasing the production of angiotensin II and lowering blood pressure.[1][6]
In contrast, ACE inhibitors like Captopril block the conversion of angiotensin I to angiotensin II, while ARBs such as Valsartan selectively block the binding of angiotensin II to the AT1 receptor.[5] Zilebesiran's action at the very beginning of the RAAS cascade may offer a more comprehensive and sustained inhibition.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
Preclinical studies in spontaneously hypertensive rats (SHRs) have provided valuable insights into the antihypertensive effects of Zilebesiran. The following tables summarize the quantitative data from these studies, comparing the efficacy of Zilebesiran with Valsartan and Captopril.
Table 1: Effect on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats
| Treatment Group | Dose | Route of Administration | Duration of Treatment | Change in MAP (mmHg) from Baseline |
| Zilebesiran | 3 mg/kg | Intravenous (lipid nanoparticle) | Single dose | ↓ 34 (at day 4)[1][2] |
| 10 mg/kg | Subcutaneous (GalNAc-siRNA) | 2 injections, 2 weeks apart | ↓ 14 ± 2[1][2] | |
| Valsartan | 31 mg/kg/day | Oral | 4 weeks | ↓ 10 ± 2[7] |
| Captopril | 100 mg/kg/day | Oral | 4 weeks | ↓ 23 ± 2[7] |
| Valsartan + Zilebesiran | 31 mg/kg/day + 10 mg/kg | Oral + Subcutaneous | 4 weeks | ↓ 68 ± 4[1][2] |
| Captopril + Valsartan | 100 mg/kg/day + 31 mg/kg/day | Oral | 4 weeks | ↓ 54 ± 4[1][2] |
Table 2: Effect on Serum Angiotensinogen (AGT) and Other Biomarkers in Spontaneously Hypertensive Rats
| Treatment Group | Change in Serum AGT | Change in Plasma Renin Activity | Change in Angiotensin I |
| Zilebesiran | ↓ ~97%[1] | ↑[1] | ↓ (sustained suppression with Valsartan)[1] |
| Valsartan | No significant change | ↑ | ↑ |
| Captopril | No significant change | ↑ | ↓ |
| Valsartan + Zilebesiran | ↓ ~99%[1] | ↑[1] | Sustained suppression[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following section outlines the protocols employed in the preclinical evaluation of Zilebesiran and comparator drugs in spontaneously hypertensive rats.
Animal Model
-
Species: Rat
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[1]
Drug Administration
-
Zilebesiran (siRNA): Administered subcutaneously (SC) as a GalNAc-conjugated siRNA, typically in two injections, two weeks apart, at a dose of 10 mg/kg.[8] An earlier formulation was delivered intravenously (IV) as a lipid nanoparticle at 3 mg/kg.[1][2]
-
Valsartan: Administered orally (PO) daily at a dose of 31 mg/kg.[7] In some studies, continuous infusion via subcutaneously implanted osmotic minipumps was used.[1][6]
-
Captopril: Administered orally (PO) daily at a dose of 100 mg/kg.[7] In some studies, it was administered via drinking water or intracerebroventricular infusion.[10][11]
Blood Pressure and Heart Rate Measurement
Two primary methods are used for monitoring cardiovascular parameters in conscious, unrestrained rats:
-
Radiotelemetry: This is considered the gold standard for continuous and accurate measurement of blood pressure and heart rate.[5][8] A telemetry transmitter is surgically implanted, typically with the catheter inserted into the abdominal aorta.[3][5] After a recovery period of at least one week, data is continuously recorded.
-
Tail-Cuff Plethysmography: A non-invasive method used for repeated blood pressure measurements.[7][8][9][12][13] Rats are habituated to the restraining device and procedure for several days before measurements are taken to minimize stress-induced variations.[8] The tail is typically warmed to ensure adequate blood flow for detection of the pulse.[13]
Experimental Workflow
The general workflow for these in vivo validation studies is depicted in the following diagram.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Zilebesiran: an RNA therapeutic agent interfering with angiotensinogen synthesis [e-jcpp.org]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of valsartan and hydrochlorothiazide alone and in combination on blood pressure and heart rate in conscious-telemetered spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Captopril and the response to stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: I5B2 Versus Established ACE Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of hypertension treatment, Angiotensin-Converting Enzyme (ACE) inhibitors stand as a cornerstone therapy. While established drugs like lisinopril, enalapril, and captopril have long dominated the clinical scene, the quest for novel inhibitors with improved efficacy and safety profiles continues. This guide provides a detailed structural and functional comparison of I5B2, a naturally derived phosphorus-containing ACE inhibitor, with these well-known market players. Through a synthesis of experimental data, we aim to offer an objective resource for researchers, scientists, and professionals engaged in the discovery and development of next-generation antihypertensive agents.
At a Glance: Key Inhibitor Characteristics
A summary of the key structural and inhibitory properties of this compound, lisinopril, enalaprilat (the active form of enalapril), and captopril is presented below. This allows for a rapid comparative assessment of their fundamental differences.
| Feature | This compound | Lisinopril | Enalaprilat | Captopril |
| Inhibitor Class | Phosphorus-containing tripeptide | Dicarboxylate-containing | Dicarboxylate-containing | Sulfhydryl-containing |
| Zinc-Binding Moiety | Phosphonate | Carboxylate | Carboxylate | Sulfhydryl |
| IC50 | 0.091 µM[1] | 1.2 nM - 7.92 nM[2] | 2.4 nM[3] | 20 nM[4] |
| Binding Affinity (Kd) | Data not available | ~0.1-0.3 nM[5] | Data not available | ~0.1-0.3 nM[5] |
Delving into the Molecular Architecture: A Structural Comparison
The efficacy of ACE inhibitors is intrinsically linked to their ability to interact with the active site of the Angiotensin-Converting Enzyme, a zinc-dependent metalloproteinase. A key feature of this interaction is the chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site. This compound and the established inhibitors achieve this through distinct chemical moieties, which dictates their binding orientation and affinity.
This compound, isolated from Actinomadura sp., is a modified tripeptide composed of N-methylvaline, tyrosine, and the non-proteinogenic amino acid 1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.[6] The defining feature of this compound is its phosphonate group , which serves as the zinc-binding pharmacophore. This phosphonate moiety is a critical determinant of its potent inhibitory activity.[7] Studies on similar phosphonate-containing inhibitors, such as K-26, reveal that the phosphonate group directly coordinates with the zinc ion in the ACE active site and forms a network of hydrogen bonds with surrounding amino acid residues.[6]
In contrast, lisinopril and enalaprilat belong to the dicarboxylate-containing class of ACE inhibitors.[8] Their interaction with the ACE active site is mediated by a carboxylate group that chelates the zinc ion.[8] The three-dimensional structures of lisinopril and enalaprilat, when complexed with ACE, show a very tight superposition, indicating a similar binding geometry.
Captopril , the first clinically approved ACE inhibitor, represents a third class characterized by a sulfhydryl group as the zinc-binding moiety.[8] This sulfhydryl group's interaction with the zinc ion is a key feature of its inhibitory mechanism.
The structural differences in the zinc-binding groups—phosphonate, carboxylate, and sulfhydryl—are fundamental to the distinct pharmacological profiles of these inhibitors.[8]
Visualizing the Core Interaction: ACE Inhibition
Caption: ACE inhibitors bind to the active site of ACE, with their respective functional groups chelating the catalytic zinc ion.
The Renin-Angiotensin-Aldosterone System: The Target Pathway
ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[9] Understanding this pathway is essential to appreciate the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.
Experimental Protocols: Assessing ACE Inhibition
The determination of the inhibitory potency of compounds like this compound is crucial for their evaluation. A standard method for this is the in vitro ACE inhibition assay.
Objective: To determine the concentration of an inhibitor required to reduce the activity of ACE by 50% (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Inhibitor compounds (this compound, lisinopril, enalapril, captopril)
-
Buffer solution (e.g., sodium borate buffer, pH 8.3)
-
Stopping reagent (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitor compounds in the appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a reaction tube, add a defined amount of ACE solution and the inhibitor solution at various concentrations. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Add the HHL substrate solution to the enzyme-inhibitor mixture to start the enzymatic reaction. Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping reagent, such as hydrochloric acid.
-
Extraction of Product: The product of the reaction, hippuric acid (HA), is extracted from the aqueous solution using an organic solvent like ethyl acetate.
-
Quantification of Product: The amount of hippuric acid formed is quantified. This can be done by measuring the absorbance of the extracted hippuric acid using a spectrophotometer at a specific wavelength (e.g., 228 nm) or by separating and quantifying it using an HPLC system.
-
Calculation of Inhibition and IC50: The percentage of ACE inhibition is calculated for each inhibitor concentration by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for ACE Inhibition Assay:
Caption: A typical experimental workflow for determining the IC50 of an ACE inhibitor.
Conclusion and Future Directions
The structural comparison of this compound with established ACE inhibitors highlights the diversity of chemical scaffolds capable of potently inhibiting this key enzyme. The phosphonate moiety of this compound presents a distinct zinc-binding group compared to the carboxylate and sulfhydryl groups of lisinopril/enalapril and captopril, respectively. While the IC50 value of this compound indicates strong inhibitory potential, a full understanding of its therapeutic promise requires further investigation into its binding kinetics and affinity, ideally through techniques like surface plasmon resonance or isothermal titration calorimetry. The detailed experimental protocols provided in this guide offer a framework for such future studies. As the field of drug discovery continues to evolve, the exploration of novel inhibitors from natural sources, like this compound, remains a valuable avenue for identifying new therapeutic leads for the management of hypertension and other cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface plasmon resonance analysis of the binding mechanism of pharmacological and peptidic inhibitors to human somatic angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus-containing inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Safety Operating Guide
Navigating Laboratory Waste: A Procedural Guide for Safe Disposal
The proper disposal of laboratory materials is paramount to ensuring a safe and compliant research environment. While a specific substance identified as "I5B2" does not correspond to a recognized chemical in standard databases, this guide provides a comprehensive framework for the safe handling and disposal of any laboratory substance, particularly those with internal or non-standard identifiers. The following procedures are designed to assist researchers, scientists, and drug development professionals in making informed decisions for the disposal of laboratory waste.
Identifying and Characterizing Unknown Substances
Before any disposal procedures can be initiated, the nature of the substance must be thoroughly understood. For a substance designated with an internal identifier like "this compound," the following steps are crucial:
-
Consult Internal Documentation: The first step is to review laboratory notebooks, experimental protocols, and internal databases that reference "this compound." This documentation should provide information on the composition, origin, and any known hazards of the substance.
-
Identify Components and Review Safety Data Sheets (SDS): If "this compound" is a mixture, identify its individual components. Obtain and review the SDS for each constituent. The SDS will provide critical information regarding physical and chemical properties, hazards, and appropriate disposal methods.
-
Consult with a Laboratory Manager or Chemical Safety Officer: If the identity or hazards of "this compound" remain unclear, consult with your laboratory manager or institutional Chemical Safety Officer. These individuals are trained to assess unknown substances and provide guidance on safe handling and disposal.
General Disposal Procedures for Laboratory Waste
Once the characteristics of the waste are known, it can be categorized and disposed of according to established guidelines. Laboratory waste is typically segregated into several streams to ensure safe and compliant disposal.
Table 1: Categories of Laboratory Waste and Disposal Containers
| Waste Category | Description | Typical Disposal Container |
| Solid Chemical Waste | Non-hazardous and hazardous solid chemicals, contaminated labware (e.g., gloves, paper towels). | Labeled, sealed, and chemically compatible containers. |
| Liquid Chemical Waste | Non-hazardous and hazardous liquid chemicals, solutions, and solvents. | Labeled, sealed, and chemically compatible containers. Halogenated and non-halogenated solvents should be segregated. |
| Biohazardous Waste | Materials contaminated with biological agents such as bacteria, viruses, cell cultures, and animal tissues.[1][2] | Autoclavable biohazard bags (typically red or yellow), placed within a rigid, leak-proof secondary container.[1][3] |
| Sharps Waste | Needles, syringes, scalpels, slides, and other items that can puncture skin.[1][3] | Rigid, puncture-resistant, and leak-proof sharps containers.[1][3] |
| Broken Glass | Non-contaminated broken glassware. | Puncture-resistant boxes specifically designated for broken glass. |
Experimental Protocol: Decontamination of Biohazardous Liquid Waste
For liquid wastes containing infectious agents, chemical decontamination is often required before disposal into a sanitary sewer system.[1]
-
Preparation: Work within a biological safety cabinet and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.
-
Disinfectant Selection: Prepare a fresh 1:10 dilution of household bleach or another approved disinfectant.
-
Application: Add the disinfectant to the liquid biohazardous waste to achieve the desired final concentration. Ensure thorough mixing.
-
Contact Time: Allow a minimum of 20-30 minutes of contact time for the disinfectant to inactivate the infectious agents.[3]
-
Disposal: After the required contact time, the decontaminated liquid can typically be poured down a sanitary sewer drain with copious amounts of water, in accordance with institutional guidelines.
Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory substance.
Caption: Decision workflow for laboratory waste disposal.
Key Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling laboratory waste.
-
Labeling: All waste containers must be clearly labeled with their contents.[4]
-
Storage: Store waste in designated areas, away from incompatible materials.[4] Regulated infectious waste should be stored in a secure area with limited access.[4]
-
Regulations: Be aware of and adhere to all local, state, and federal regulations regarding waste disposal.[5] Your institution's Environmental Health and Safety (EHS) department is a valuable resource for this information.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. staff.flinders.edu.au [staff.flinders.edu.au]
- 3. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 4. Infectious Waste Disposal Guidelines for New Mexico Dairies | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 5. Disposal of blood and other potentially infectious materials (OPIM). | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
